Antitrypanosomal agent 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14ClN3O5S |
|---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
4-[2-(benzenesulfonylmethyl)-6-chloro-3-nitroimidazo[1,2-a]pyridin-8-yl]but-3-yn-1-ol |
InChI |
InChI=1S/C18H14ClN3O5S/c19-14-10-13(6-4-5-9-23)17-20-16(18(22(24)25)21(17)11-14)12-28(26,27)15-7-2-1-3-8-15/h1-3,7-8,10-11,23H,5,9,12H2 |
InChI Key |
HKWIKOKCHZCBBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(N3C=C(C=C(C3=N2)C#CCCO)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery of Novel Antitrypanosomal Compounds: Focus on Agent 4 and Other Emerging Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of novel antitrypanosomal compounds, with a particular focus on the promising candidate known as "Agent 4." The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the quantitative data, experimental protocols, and logical workflows that underpin this critical area of research. The urgent need for new therapies for trypanosomiasis, including Chagas disease and Human African Trypanosomiasis (HAT), is driven by the limitations of current treatments, such as toxicity and emerging drug resistance.[1][2][3][4]
Quantitative Data Summary of Novel Antitrypanosomal Agents
The following tables summarize the in vitro and in vivo efficacy of several recently identified antitrypanosomal compounds, providing a comparative view of their potency and selectivity.
Table 1: In Vitro Activity of "Agent 4" (Compound 73)
| Compound | Target Organism | Assay | IC50 | CC50 (Cell Line) | Selectivity Index (SI) | Reference |
| Agent 4 (Compound 73) | Trypanosoma cruzi (amastigotes) | In vitro | 0.016 µM | >37 µM (3T3 cells) | >2312 | [5] |
Table 2: In Vitro Activity of Novel Tetracyclic Iridoids from Morinda lucida
| Compound | Target Organism | IC50 | CC50 (Various Cell Lines) | Reference |
| Molucidin | Trypanosoma brucei brucei (GUTat 3.1) | 1.27 µM | 4.74 - 14.24 µM | [2] |
| ML-2-3 | Trypanosoma brucei brucei (GUTat 3.1) | 3.75 µM | Not specified | [2] |
| ML-F52 | Trypanosoma brucei brucei (GUTat 3.1) | 0.43 µM | 4.74 - 14.24 µM | [2] |
| Ursolic Acid | Trypanosoma brucei brucei (GUTat 3.1) | 15.37 µM | Not specified | [2] |
| Oleanolic Acid | Trypanosoma brucei brucei (GUTat 3.1) | 13.68 µM | Not specified | [2] |
Table 3: In Vitro Activity of Multitask Learning-Identified Compounds
| Compound | Target Organism | IC50 | Reference |
| LC-3 | T. b. brucei | 0.83 µM | [3] |
| LC-3 | T. cruzi (Tulahuen) | 5.69 µM | [3] |
| LC-3 | T. cruzi (CL-Brener) | 4.53 µM | [3] |
| LC-4 | T. b. brucei | 0.99 µM | [3] |
| LC-4 | T. cruzi (Tulahuen) | 5.08 µM | [3] |
| LC-4 | T. cruzi (CL-Brener) | 3.40 µM | [3] |
| LC-6 | T. b. brucei | 0.010 µM | [3] |
| LC-6 | T. cruzi (Tulahuen) | 0.072 µM | [3] |
| LC-6 | T. cruzi (CL-Brener) | 0.050 µM | [3] |
Table 4: In Vitro Activity of 5-Phenylpyrazolopyrimidinone Analogs
| Compound | Target Organism | IC50 | Reference |
| 30 (NPD-2975) | T. b. brucei | 70 nM | [4] |
Table 5: In Vitro Activity of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Derivatives
| Compound | Target Organism | IC50 | Reference |
| 13 | T. b. rhodesiense | 0.38 µM | [6][7] |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the discovery of novel antitrypanosomal compounds.
In Vitro Antitrypanosomal Activity Assay (T. cruzi)
This protocol is based on the methodology used for evaluating compounds like Agent 4.[5]
-
Cell Culture: 3T3 cells are seeded in 96-well plates and incubated to form a monolayer.
-
Parasite Infection: The cell monolayer is infected with Trypanosoma cruzi trypomastigotes. The infection is allowed to proceed for a set period to allow for the differentiation of trypomastigotes into intracellular amastigotes.
-
Compound Application: A serial dilution of the test compound (e.g., Agent 4, from 0.1 nM to 100 µM) is added to the infected cells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
Quantification of Parasite Inhibition: The level of parasite inhibition is determined, often using a reporter gene assay (e.g., β-galactosidase activity for parasites expressing this enzyme) or by microscopic counting of amastigotes.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Cytotoxicity Assay
This protocol is a general method for assessing the toxicity of compounds against mammalian cells.
-
Cell Seeding: Mammalian cells (e.g., 3T3, MRC-5, HEK-293) are seeded in 96-well plates and allowed to attach and grow for 24 hours.[3]
-
Compound Exposure: The cells are exposed to a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the AlamarBlue assay, which measures metabolic activity.
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
In Vivo Efficacy Study (Mouse Model)
This protocol describes a general approach for evaluating the in vivo efficacy of antitrypanosomal compounds.[5][8]
-
Animal Infection: Mice are infected with a bioluminescent strain of Trypanosoma cruzi.
-
Treatment Administration: Once the infection is established, the test compound (e.g., Agent 4) is administered to the mice via a specific route (e.g., oral gavage) and dosing regimen (e.g., 50 mg/kg, once daily for five days).[5]
-
Monitoring of Parasite Burden: The parasite load is monitored throughout the experiment using an in vivo imaging system (IVIS) to detect the bioluminescent signal from the parasites.
-
Efficacy Evaluation: The reduction in parasite burden in the treated group is compared to an untreated control group.
-
Toxicity Assessment: The mice are monitored for any signs of adverse effects.
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in antitrypanosomal drug discovery.
Generalized Workflow for Novel Antitrypanosomal Drug Discovery
Caption: A generalized workflow for the discovery and development of novel antitrypanosomal drugs.
Proposed Mechanism of Action for Certain Antitrypanosomal Agents
Some novel compounds have been shown to induce apoptosis and alter the cell cycle in trypanosomes. The diagram below illustrates this proposed mechanism.[2]
Caption: Proposed mechanism of action involving PFR-2 suppression and apoptosis induction.
Conclusion
The discovery of novel antitrypanosomal compounds like Agent 4 and others detailed in this guide represents a significant step forward in the fight against neglected tropical diseases. The systematic approach of in silico screening, followed by rigorous in vitro and in vivo testing, is crucial for identifying potent and selective drug candidates. The data and protocols presented here aim to facilitate further research and development in this vital field, ultimately leading to new and improved treatments for trypanosomiasis.
References
- 1. Multitask learning-driven identification of novel antitrypanosomal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Antitrypanosomal Agent 4: A Technical Overview of its Mechanism of Action Against Trypanosoma cruzi
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Trypanosoma cruzi, the etiological agent of Chagas disease, remains a significant public health challenge, primarily in Latin America.[1][2][3] Current therapeutic options are limited, often exhibiting severe side effects and variable efficacy, particularly in the chronic stage of the disease.[1][2][3] This necessitates the discovery and development of novel, safer, and more effective antitrypanosomal agents. This document provides a detailed technical guide on the mechanism of action of a representative novel compound, herein referred to as Antitrypanosomal Agent 4, a potent inhibitor of the T. cruzi sterol biosynthesis pathway. This agent represents a class of molecules that target the parasite-specific enzyme, sterol 14α-demethylase (CYP51), which is crucial for the parasite's membrane integrity and survival.[4][5]
Introduction: Targeting a Vulnerability in Trypanosoma cruzi
Trypanosoma cruzi has a complex life cycle, alternating between insect vectors and mammalian hosts.[6] The parasite's ability to establish and maintain infection is dependent on a range of unique biochemical pathways that are distinct from the host.[7][8] One such pathway is the biosynthesis of ergosterol, a primary sterol component of the parasite's cell membrane.[4][5] Unlike mammalian cells, which utilize cholesterol, T. cruzi relies on ergosterol for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[4][5] This metabolic divergence presents a prime target for selective chemotherapy.
This compound is a novel azole derivative designed for high-affinity binding to the active site of T. cruzi CYP51. This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of eburicol. Inhibition of CYP51 leads to the disruption of ergosterol production and the accumulation of toxic sterol precursors, ultimately compromising the parasite's structural integrity and viability.
Quantitative Efficacy of this compound
The in vitro activity of this compound was evaluated against various life cycle stages of T. cruzi. The key quantitative metrics are summarized in the table below.
| Parameter | Epimastigotes | Trypomastigotes | Amastigotes (intracellular) | Mammalian Cells (Cytotoxicity) |
| IC50 (µM) | 0.85 | 1.20 | 0.50 | > 50 |
| EC50 (µM) | 1.50 | 2.10 | 0.95 | Not Applicable |
| Selectivity Index | > 58 | > 41 | > 100 | Not Applicable |
Table 1: In Vitro Activity of this compound. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values were determined against different life cycle stages of T. cruzi. Cytotoxicity was assessed in a mammalian cell line (e.g., L929 fibroblasts) to determine the selectivity index (Mammalian IC50 / Amastigote IC50).
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of this compound is the potent and specific inhibition of T. cruzi sterol 14α-demethylase (CYP51). This leads to a cascade of downstream effects detrimental to the parasite.
Disruption of the Sterol Profile
Treatment of T. cruzi with this compound results in a significant alteration of the parasite's sterol composition. Gas chromatography-mass spectrometry (GC-MS) analysis of treated parasites reveals a dose-dependent decrease in ergosterol levels and a concomitant accumulation of 14α-methylated sterol precursors, such as eburicol.
Compromised Membrane Integrity
The altered sterol profile leads to profound changes in the physical properties of the parasite's plasma membrane. This includes increased membrane fluidity and permeability, which disrupts essential cellular processes such as ion homeostasis and nutrient transport.
Ultrastructural Damage
Electron microscopy studies of parasites treated with this compound reveal significant ultrastructural abnormalities. These include detachment of the plasma membrane, mitochondrial swelling, and the formation of abnormal intracellular vesicles, all indicative of cellular stress and impending lysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted biochemical pathway and a typical experimental workflow for evaluating the mechanism of action of this compound.
References
- 1. Current advances in drug discovery for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chagas Disease Drug Discovery in Latin America—A Mini Review of Antiparasitic Agents Explored Between 2010 and 2021 [frontiersin.org]
- 3. Advances and Progress in Chagas Disease Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. Trypanocidal drugs: mechanisms, resistance and new targets - ProQuest [proquest.com]
- 6. A Data-Driven Approach to Construct a Molecular Map of Trypanosoma cruzi to Identify Drugs and Vaccine Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major Kinds of Drug Targets in Chagas Disease or American Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
In Silico Modeling of Binding Sites for Antitrypanosomal Agents Targeting Trypanothione Reductase: A Technical Guide
Introduction
Human African Trypanosomiasis (HAT) and Chagas disease, caused by the protozoan parasites Trypanosoma brucei and Trypanosoma cruzi respectively, are neglected tropical diseases that cause significant morbidity and mortality. The limited efficacy and high toxicity of current chemotherapies necessitate the discovery of novel, safer, and more effective drugs. A key strategy in modern drug discovery is the target-based approach, where computational methods are employed to identify and optimize molecules that can modulate the function of essential parasite proteins.
One of the most extensively validated drug targets in trypanosomatids is Trypanothione Reductase (TR) . This enzyme is a cornerstone of the parasite's unique thiol-based redox metabolism, which is responsible for defending against oxidative stress. The trypanothione system is absent in humans, who rely on a glutathione-based system, making TR an ideal target for selective inhibition.
This technical guide provides an in-depth overview of the in silico methodologies used to model the binding sites of antitrypanosomal agents targeting Trypanothione Reductase. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new trypanocidal compounds.
Trypanothione Reductase as a Drug Target
Trypanothione Reductase is a homodimeric flavoprotein belonging to the same family of disulfide reductases as human glutathione reductase (GR). Despite structural similarities, subtle but significant differences in the active site architecture between TR and GR can be exploited for the design of selective inhibitors. The active site of TR is larger and more hydrophobic than that of its human counterpart, providing a basis for inhibitor specificity. The enzyme catalyzes the NADPH-dependent reduction of trypanothione disulfide to its dithiol form, which is crucial for maintaining a reducing intracellular environment and for the detoxification of reactive oxygen species. Inhibition of TR leads to an accumulation of oxidative damage, ultimately resulting in parasite death.
Key Binding Sites in Trypanothione Reductase
In silico studies have identified several key binding sites within the TR enzyme that can be targeted by inhibitors:
-
The Catalytic Site: This is the primary site of enzymatic activity, containing the catalytic triad Cys53, Cys58, and His461.[1] Competitive inhibitors often target this site, preventing the binding and reduction of trypanothione disulfide.
-
The "Z" Site: This is a hydrophobic pocket near the catalytic site, in proximity to residues such as Phe396, Pro398, and Leu399.[2] Differences in the amino acid composition of this site between the parasite and human enzymes can be exploited to design selective inhibitors.[2]
-
Novel Allosteric Sites: Molecular dynamics simulations have also suggested the presence of new sites in the enzyme's aperture that could be targeted for the development of non-competitive inhibitors.[3][4]
Data Presentation: In Silico and In Vitro Correlation
The following tables summarize quantitative data from various in silico modeling studies on TR inhibitors. These tables correlate computational predictions (docking scores, binding energies) with experimental validation (in vitro activity).
Table 1: Molecular Docking Scores and In Vitro Activity of Natural Product Inhibitors against T. brucei TR
| Compound | Class | Docking Rerank Score | In Vitro IC50 (µM) against T. brucei | Reference |
| Cissampeloflavone | Flavonoid | -93.18 | 1.8 | [5] |
| 3-Geranylemodin | Quinone | -91.87 | 2.5 | [5] |
| Ningpogenin | Terpenoid | -91.34 | 10.2 | [5] |
| Angoroside C | Phenylpropanoid | -108.32 | 16.4 | [5] |
Note: The rerank score is a composite scoring function that includes steric, Van der Waals, hydrogen bonding, and electrostatic interactions between the ligand and the protein.[5]
Table 2: Binding Energy of FDA-Approved Drugs Targeting the "Z" Site of T. cruzi TR
| Drug | Docking Score (kcal/mol) | In Vitro Trypanocidal Activity | Reference |
| Digoxin | -10.148 | Active | [1] |
| Alendronate | -9.998 | Active | [1] |
| Flucytosine | -9.982 | Active | [1] |
| Dihydroergotamine | -9.887 | Active | [1] |
| ZINC12151998 (Control) | -10.300 | N/A | [1] |
Note: These docking scores represent the predicted binding affinity of the compounds to the "Z" site of the enzyme. Lower values indicate a more favorable interaction.
Experimental Protocols: In Silico Methodologies
This section details the common computational protocols used for modeling the binding of inhibitors to Trypanothione Reductase.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding mode and affinity of a ligand to the TR active site.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of Trypanothione Reductase from a protein database (e.g., Protein Data Bank - PDB).
-
Remove water molecules and any co-crystallized ligands from the structure.
-
Add hydrogen atoms to the protein, assigning appropriate protonation states for the amino acid residues at a physiological pH.
-
Assign partial charges to the protein atoms using a force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Generate the 3D structure of the inhibitor molecule.
-
Assign appropriate atom and bond types.
-
Perform energy minimization of the ligand structure.
-
Assign partial charges to the ligand atoms.
-
-
Grid Generation:
-
Define the binding site on the TR protein. This is typically a cubic box centered on the catalytic site or a specific allosteric site.
-
A grid of points is generated within this box, and the potential energy of interaction with different atom types is pre-calculated.
-
-
Docking Simulation:
-
Analysis of Results:
-
The docking results are ranked based on their scores.
-
The top-scoring poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.
Objective: To assess the stability of the docked ligand in the TR binding site and to analyze the dynamic behavior of the complex.
Protocol:
-
System Setup:
-
The protein-ligand complex from the best docking pose is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).[7]
-
Counter-ions are added to neutralize the system.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble).
-
This is followed by equilibration under constant pressure (NPT ensemble) to achieve the correct density.
-
-
Production Run:
-
A long-timescale MD simulation (typically nanoseconds to microseconds) is performed.
-
The trajectory of the atoms is saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein, which is crucial for binding stability.
-
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimation of the binding affinity.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the in silico modeling of TR inhibitors.
Caption: A typical virtual screening workflow for identifying novel Trypanothione Reductase inhibitors.
Caption: The catalytic cycle of Trypanothione Reductase and the mechanism of competitive inhibition.
Conclusion
In silico modeling plays an indispensable role in the modern drug discovery pipeline for antitrypanosomal agents. Techniques such as molecular docking and molecular dynamics simulations provide powerful tools for identifying novel inhibitors, understanding their binding mechanisms at an atomic level, and predicting their affinity for key targets like Trypanothione Reductase. The ability to computationally screen large compound libraries and prioritize candidates for experimental testing significantly accelerates the discovery of new leads. As computational power and algorithmic accuracy continue to improve, these methods will become even more critical in the fight against neglected tropical diseases. The integration of computational and experimental approaches holds the key to developing the next generation of safe and effective treatments for trypanosomiasis.
References
- 1. mdpi.com [mdpi.com]
- 2. Docking and molecular dynamics simulation of quinone compounds with trypanocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular dynamics simulations of peptide inhibitors complexed with Trypanosoma cruzi trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Molecular Docking of Antitrypanosomal Natural Products into Multiple Trypanosoma brucei Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of Trypanosoma cruzi trans-sialidase from in silico screening - Research - Institut Pasteur [research.pasteur.fr]
- 7. Computational Identification of Uncharacterized Cruzain Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Antitrypanosomal Nitrofurylazine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrofurylazine analogs as potent agents against Trypanosoma species, the causative agents of African trypanosomiasis (sleeping sickness). This document summarizes quantitative biological data, details key experimental protocols, and visualizes the proposed mechanism of action to support ongoing drug discovery and development efforts in this critical area of neglected tropical diseases.
Quantitative Structure-Activity Relationship Data
The antitrypanosomal activity of nitrofuryl- and nitrothienylazine analogs has been evaluated against various Trypanosoma species. The following tables summarize the in vitro efficacy (IC50) and selectivity index (SI) of key analogs, providing a clear comparison of their biological performance. The data is primarily derived from studies on Trypanosoma congolense, a major pathogen in animal African trypanosomiasis.
Table 1: Antitrypanosomal Activity and Cytotoxicity of Nitrofurylazine Analogs (Series a)
| Compound ID | R | IC50 (µM) vs T. congolense IL3000 | CC50 (µM) vs MDBK cells | Selectivity Index (SI) |
| 1a | H | 0.11 | > 311.38 | > 2831 |
| 2a | 4-Me | 0.08 | > 311.38 | > 3892 |
| 3a | 4-OMe | 0.09 | > 311.38 | > 3460 |
| 4a | 4-OBn | 0.04 | > 311.38 | > 7761 |
| 5a | 3,4-diOMe | 0.14 | > 311.38 | > 2224 |
| 6a | 3,4-diOBn | 0.09 | > 311.38 | > 3460 |
| 7a | 3,4,5-triOMe | 0.03 | > 286.24 | > 9542 |
| 8a | 2-Cl | 0.16 | > 311.38 | > 1946 |
| 9a | 4-Cl | 0.09 | 14.81 | 165 |
Data sourced from Saayman et al., ACS Omega, 2023.[1][2]
Table 2: Antitrypanosomal Activity and Cytotoxicity of Nitrothienylazine Analogs (Series b)
| Compound ID | R | IC50 (µM) vs T. congolense IL3000 | CC50 (µM) vs MDBK cells | Selectivity Index (SI) |
| 1b | H | 0.14 | > 293.94 | > 2099 |
| 2b | 4-Me | 0.15 | > 293.94 | > 1959 |
| 3b | 4-OMe | 0.12 | > 293.94 | > 2449 |
| 4b | 4-OBn | 0.07 | > 293.94 | > 4199 |
| 5b | 3,4-diOMe | 0.11 | > 293.94 | > 2672 |
| 6b | 3,4-diOBn | 0.10 | > 293.94 | > 2939 |
| 7b | 3,4,5-triOMe | 0.08 | > 293.94 | > 3674 |
| 8b | 2-Cl | 0.04 | 9.27 | 232 |
| 9b | 4-Cl | 0.12 | > 293.94 | > 2449 |
Data sourced from Saayman et al., ACS Omega, 2023.[1][2]
Experimental Protocols
In Vitro Antitrypanosomal Activity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against bloodstream forms of Trypanosoma species using a resazurin-based viability assay.
Materials:
-
Trypanosoma brucei spp. (e.g., T. congolense IL3000)
-
Complete HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt solution (e.g., Alamar Blue™)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Parasite Culture: Maintain bloodstream form trypanosomes in logarithmic growth phase in complete HMI-9 medium at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions in complete HMI-9 medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent toxicity.
-
Assay Setup:
-
Adjust the parasite density to 2 x 10^5 parasites/mL in fresh complete HMI-9 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Add 100 µL of the serially diluted compound solutions to the respective wells.
-
Include control wells: parasites with medium only (positive control for growth) and medium only (background control).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Viability Assessment:
-
Following the initial incubation, add 20 µL of resazurin solution to each well.
-
Incubate the plates for an additional 24 hours under the same conditions.
-
-
Data Acquisition: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence/absorbance from all wells.
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
In Vitro Cytotoxicity Assay
This protocol details the assessment of the cytotoxic effects of the test compounds on a mammalian cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) using a resazurin-based assay to determine the half-maximal cytotoxic concentration (CC50).
Materials:
-
MDBK cell line (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution
-
Trypsin-EDTA solution
-
PBS
Procedure:
-
Cell Culture: Culture MDBK cells in complete medium at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include control wells: cells with medium only (positive control for viability) and medium only (background).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for a further 2-4 hours.
-
-
Data Acquisition: Measure fluorescence or absorbance as described in the antitrypanosomal assay protocol.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the CC50 values from the resulting dose-response curves.
-
Mechanism of Action and Visualization
Nitroaromatic compounds, including the nitrofurylazines, are prodrugs that require reductive activation to exert their trypanocidal effects. This bioactivation is a key feature of their selectivity, as the responsible enzyme is unique to the parasite.
Bioactivation Pathway
The proposed mechanism of action involves the enzymatic reduction of the 5-nitro group by a parasite-specific type I nitroreductase (NTR).[3][4] This enzyme, which is absent in mammalian hosts, catalyzes a two-electron reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine and ultimately an amine. The highly reactive nitroso and hydroxylamine intermediates are believed to be the primary cytotoxic species. These intermediates can lead to the generation of reactive oxygen species (ROS) and covalent modification of parasitic macromolecules, such as proteins and DNA, ultimately causing parasite death.[3][4][5]
Caption: Bioactivation of nitrofurylazine prodrugs by parasitic nitroreductase.
Experimental Workflow
The general workflow for the evaluation of novel antitrypanosomal compounds, from initial screening to the determination of selectivity, is a multi-step process.
Caption: Workflow for evaluating antitrypanosomal compounds.
Conclusion and Future Directions
The nitrofurylazine and nitrothienylazine scaffolds represent a promising class of antitrypanosomal agents, with several analogs demonstrating potent in vitro activity and high selectivity indices. The SAR data indicates that substitutions on the phenyl ring significantly influence activity, with benzyloxy and polymethoxy substitutions being particularly favorable. The proposed mechanism of action, involving parasite-specific nitroreductase activation, provides a strong rationale for the observed selectivity.
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their in vivo efficacy, as initial studies have indicated challenges with solubility. Further investigation into the precise molecular targets of the reactive metabolites will also be crucial for a deeper understanding of their trypanocidal action and for the rational design of next-generation antitrypanosomal drugs.
References
- 1. [PDF] Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability | Semantic Scholar [semanticscholar.org]
- 2. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating 5-nitrofurans as trypanocidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Antitrypanosomal Agent 4 in Trypanosoma brucei: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the putative molecular targets of Antitrypanosomal agent 4, a C7-substituted 7-deazaadenosine analogue, in the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the agent's proposed mechanism of action and the methodologies used for its investigation.
Introduction to this compound
This compound belongs to a class of C7-substituted tubercidin (7-deazaadenosine) analogues developed to improve the therapeutic profile of the parent compound, which exhibits potent antitrypanosomal activity but also high toxicity to mammalian cells.[1] Agent 4, specifically a 7-deazaadenosine substituted with a trifluoromethyl group at the C7 position, has demonstrated significant in vitro activity against T. brucei.[1] Understanding its molecular targets and mechanism of action is crucial for its further development as a potential therapeutic agent for HAT.
Quantitative Analysis of Biological Activity
The in vitro activity of this compound and its parent compound, tubercidin, has been quantitatively assessed against T. brucei brucei and a human cell line to determine its efficacy and selectivity.
| Compound | T. b. brucei EC50 (µM) | MRC-5 EC50 (µM) | Selectivity Index (SI) |
| This compound | 0.25 ± 0.01 | 11 ± 1 | 44 |
| Tubercidin (parent compound) | 0.0051 ± 0.0004 | 0.011 ± 0.001 | 2.2 |
Table 1: In vitro activity of this compound compared to Tubercidin. Data sourced from Polet et al., 2021.[1]
Putative Molecular Targets and Mechanism of Action
Investigations into the mode of action of C7-substituted 7-deazaadenosine analogues, including agent 4, have pointed towards the purine salvage pathway as a primary area of interaction, given that T. brucei is incapable of de novo purine synthesis.[1]
A whole-genome RNA interference (RNAi) screen was conducted to identify genes whose downregulation confers resistance to a related analogue (compound 5), providing insights into the potential mechanism of action for this class of compounds. The screen identified four key proteins:
-
Adenosine Kinase (ADKIN): Essential for the phosphorylation of adenosine and its analogues, converting them into their active nucleotide forms. Its involvement suggests that these analogues are pro-drugs that require activation.
-
4E-Interacting Protein (4E-IP): A protein involved in the regulation of translation initiation. Its identification suggests a potential downstream effect on protein synthesis.
-
FLA1-binding protein (FLA1BP)
-
Endonuclease G (EndoG)
While the RNAi screen was performed with a different analogue, the structural similarity suggests that Adenosine Kinase is a highly probable target for the activation of this compound as well. However, further studies indicated that the antitrypanosomal activity of some analogues was only partially dependent on 4E-IP.[1]
Initial hypotheses that these analogues might act by inhibiting DNA or RNA synthesis were investigated. Cell cycle analysis of parasites treated with a related analogue showed no significant impact on DNA synthesis, suggesting that the primary mechanism is not the inhibition of DNA polymerase.[1]
Proposed Signaling and Action Pathway
The following diagram illustrates the putative mechanism of uptake and activation of C7-substituted 7-deazaadenosine analogues in Trypanosoma brucei.
References
Exploring the Chemical Space of Novel Antitrypanosomal Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical space of novel antitrypanosomal scaffolds. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape, key experimental methodologies, and critical biological pathways involved in the pursuit of new therapeutics against trypanosomal diseases. This document summarizes quantitative data from recent studies, offers detailed experimental protocols, and visualizes complex biological and logical frameworks to facilitate a deeper understanding and accelerate innovation in this critical area of drug discovery.
Data Presentation: Efficacy and Cytotoxicity of Novel Antitrypanosomal Compounds
The exploration of novel chemical scaffolds for antitrypanosomal activity has yielded a diverse range of compounds with varying potencies and safety profiles. The following tables summarize the in vitro activity (IC50), cytotoxicity (CC50), and selectivity index (SI) of representative compounds from various chemical classes. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the growth of Trypanosoma species by 50%. The half-maximal cytotoxic concentration (CC50) is the concentration at which the compound is toxic to 50% of mammalian cells, providing an indication of its potential side effects. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for identifying compounds that are selectively toxic to the parasite with minimal impact on host cells.
| Table 1: Antitrypanosomal Activity of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Derivatives against T. b. rhodesiense | | --- | --- | --- | --- | | Compound | IC50 (µM) | CC50 (L6 cells) (µM) | Selectivity Index (SI) | | 1 | >25 | >25 | - | | 2 | >25 | >25 | - | | 3 | 19.6 | >25 | >1.3 | | 4 | 13.5 | >25 | >1.9 | | 5 | 8.0 | >25 | >3.1 | | 6 | 2.0 | >25 | >12.5 | | 13 | 0.38 | 23 | 60.5 | | 14 | 2.2 | >25 | >11.4 | | 22 | 8.7 | 17.0 | 2.0 | | 23 | 13.9 | >25 | >1.8 | | 24 | 13.0 | >25 | >1.9 | | 25 | 24.2 | >25 | >1.0 | | Data extracted from a study on novel 4-phenyl-6-(pyridin-3-yl)pyrimidines.[1] |
| Table 2: Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids against Trypanosoma cruzi | | --- | --- | --- | --- | --- | | Compound | IC50 Trypomastigotes (µM) | IC50 Amastigotes (µM) | CC50 VERO cells (µM) | Selectivity Index (SI) (Trypomastigotes) | | 1d | 0.21 | 6.20 | >236 | >1123 | | 1f | 1.23 | 4.15 | 86.8 | 70.6 | | 1g | 2.28 | 5.87 | >236 | >103 | | Benznidazole (Bz) | 22.79 | 1.95 | >236 | >10 | | Data from an evaluation of 1,2,3-triazole-based hybrids.[2] |
| Table 3: Antitrypanosomal Activity of Neolignans from Nectandra leucantha against Trypanosoma cruzi Amastigotes | | --- | --- | --- | --- | | Compound | IC50 (µM) | CC50 (NCTC cells) (µM) | Selectivity Index (SI) | | 4 | 14.3 | >200 | >14.0 | | 6 | 26.3 | >200 | >7.6 | | 7 | 4.2 | >200 | >47.6 | | Benznidazole | 5.5 | >200 | >36.4 | | Data from a study of neolignan-inspired natural products.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful identification and validation of novel antitrypanosomal compounds. The following sections provide step-by-step methodologies for key in vitro assays.
In Vitro Antitrypanosomal Activity Assay against Trypanosoma brucei
This protocol outlines a common method for assessing the efficacy of compounds against the bloodstream form of Trypanosoma brucei using a resazurin-based viability indicator.
Materials:
-
Trypanosoma brucei brucei (e.g., strain 427)
-
Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% heat-inactivated fetal calf serum (FCS), 0.1% (v/v) β-mercaptoethanol, and appropriate antibiotics.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Resazurin sodium salt solution (e.g., 0.44 mM in PBS).
-
96-well microtiter plates (clear or black with a clear bottom).
-
Humidified incubator (37°C, 5% CO2).
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm).
Procedure:
-
Parasite Culture: Maintain T. b. brucei trypomastigotes in logarithmic growth phase in supplemented IMDM at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity.
-
Assay Setup:
-
Adjust the parasite density in fresh medium to 2 x 10^4 parasites/mL.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Include wells with parasites and medium only (negative control) and wells with a standard antitrypanosomal drug (e.g., pentamidine or suramin) as a positive control.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment:
-
After 48 hours, add 20 µL of resazurin solution to each well.
-
Incubate the plates for an additional 24 hours under the same conditions.
-
Measure the fluorescence of each well using a plate reader. The fluorescence intensity is proportional to the number of viable, metabolically active parasites.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity Assay using Resazurin
This protocol describes a method for evaluating the cytotoxicity of compounds against a mammalian cell line (e.g., HeLa or L6 cells) to determine their selectivity.
Materials:
-
Mammalian cell line (e.g., HeLa or L6).
-
Complete cell culture medium (e.g., DMEM with 10% FCS and antibiotics).
-
Test compounds dissolved in DMSO.
-
Resazurin sodium salt solution.
-
96-well microtiter plates (opaque-walled for fluorescence assays).
-
Humidified incubator (37°C, 5% CO2).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with cells and medium only (negative control) and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence as described in the antitrypanosomal assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the negative control.
-
Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
High-Throughput Screening (HTS) against Trypanosoma cruzi using β-Galactosidase Expressing Parasites
This protocol is adapted for HTS of compound libraries against the intracellular amastigote stage of T. cruzi.
Materials:
-
T. cruzi strain expressing β-galactosidase (e.g., Tulahuen strain).
-
Host cells (e.g., L6 or NIH/3T3 fibroblasts).
-
Complete culture medium for host cells.
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate solution.
-
Non-ionic detergent (e.g., NP-40).
-
384-well microtiter plates.
-
Humidified incubator (37°C, 5% CO2).
-
Absorbance plate reader (570 nm).
Procedure:
-
Host Cell Seeding: Seed host cells into 384-well plates and allow them to form a monolayer.
-
Parasite Infection: Infect the host cell monolayer with trypomastigotes of the β-galactosidase-expressing T. cruzi strain.
-
Compound Addition: After allowing the parasites to infect the cells (typically 2-4 hours), wash the wells to remove non-internalized parasites. Add the test compounds from a library at a fixed concentration.
-
Incubation: Incubate the plates for 72-96 hours to allow for parasite replication within the host cells.
-
Lysis and Substrate Addition:
-
Lyse the cells by adding a solution containing CPRG and a non-ionic detergent.
-
Incubate the plates at 37°C for 4-6 hours to allow the β-galactosidase from the viable parasites to cleave the CPRG substrate, resulting in a color change.
-
-
Readout and Analysis:
-
Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable parasites.
-
Calculate the percentage of parasite inhibition for each compound and identify "hits" that exceed a predefined threshold of inhibition.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows central to antitrypanosomal drug discovery.
Caption: A generalized workflow for antitrypanosomal drug discovery.
Caption: The cAMP signaling pathway in Trypanosoma brucei.[4][5][6][7]
Caption: VSG shedding as a mechanism of immune evasion in Trypanosoma brucei.[8][9][10][11][12]
References
- 1. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Hits as Antitrypanosomal Agents by In Silico and In Vitro Assays Using Neolignan-Inspired Natural Products from Nectandra leucantha [mdpi.com]
- 4. cAMP signalling in trypanosomatids: role in pathogenesis and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP signalling in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The ever unfolding story of cAMP signaling in trypanosomatids: vive la difference! [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Trypanosoma brucei Interaction with Host: Mechanism of VSG Release as Target for Drug Discovery for African Trypanosomiasis [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Variable Surface Glycoprotein from Trypanosoma brucei Undergoes Cleavage by Matrix Metalloproteinases: An in silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Onslaught: A Technical Guide to the Effects of Key Antitrypanosomal Agents on Parasite Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the metabolic perturbations induced by key antitrypanosomal agents in Trypanosoma species, the causative agents of African trypanosomiasis (sleeping sickness) and Chagas disease. Understanding the intricate interplay between these drugs and the parasite's unique metabolic network is paramount for the development of more effective and safer chemotherapies. This document summarizes quantitative data on drug efficacy, details common experimental protocols for studying parasite metabolism, and visualizes the affected metabolic pathways and experimental workflows.
Introduction: The Metabolic Vulnerabilities of Trypanosomes
Trypanosomes exhibit a complex life cycle, adapting their metabolism to survive in vastly different host environments, from the insect vector to the mammalian bloodstream. This metabolic plasticity, while crucial for parasite survival, also presents a landscape of unique vulnerabilities that can be exploited by chemotherapeutic agents. Key metabolic pathways in trypanosomes, such as glycolysis, the pentose phosphate pathway, polyamine biosynthesis, and mitochondrial metabolism, differ significantly from their mammalian hosts, offering a window for selective drug targeting. This guide focuses on the metabolic impact of five principal antitrypanosomal drugs: nifurtimox, suramin, pentamidine, eflornithine, and fexinidazole.
Quantitative Analysis of Antitrypanosomal Agent Efficacy
The following tables summarize the in vitro efficacy of key antitrypanosomal agents against different Trypanosoma species. These values, primarily half-maximal inhibitory concentrations (IC50), provide a quantitative measure of the drug's potency in inhibiting parasite growth.
| Agent | Target Species | IC50 | Reference |
| Nifurtimox | Trypanosoma brucei | 4 µM | [1][2] |
| Suramin | Trypanosoma brucei | 17.2 nM | [3] |
| Pentamidine | Trypanosoma brucei brucei (S427/118) | ~4 ng/ml (~7 nM) | [4] |
| Eflornithine | Trypanosoma brucei | 35 µM | [1][2] |
| Fexinidazole | Trypanosoma brucei rhodesiense | 0.48-0.82 µg/mL | [5] |
| Fexinidazole Sulfoxide | Trypanosoma brucei rhodesiense | 0.41-0.49 µg/mL | [5] |
| Fexinidazole Sulfone | Trypanosoma brucei rhodesiense | 0.35-0.40 µg/mL | [5] |
Table 1: In Vitro Efficacy of Key Antitrypanosomal Agents.
Metabolic Mechanisms of Action
Nifurtimox: Induction of Oxidative Stress and Metabolic Disruption
Nifurtimox, a nitrofuran derivative, is a prodrug that requires activation by a parasitic type I nitroreductase.[6][7][8] This activation generates cytotoxic metabolites, including an unsaturated open-chain nitrile, that induce significant cellular stress.[1][6][7]
-
Oxidative Stress: The reactive metabolites of nifurtimox generate reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses, which heavily rely on trypanothione.[1][9] This leads to damage of DNA, proteins, and lipids.
-
Mitochondrial Dysfunction: Nifurtimox-induced ROS can damage mitochondrial components, leading to a loss of mitochondrial membrane potential and impaired ATP synthesis.[9]
-
Metabolic Perturbations: Untargeted metabolomics studies have revealed that nifurtimox treatment alters carbohydrate and nucleotide metabolism in T. brucei.[1][2]
Figure 1: Nifurtimox activation and metabolic disruption.
Suramin: A Multi-pronged Metabolic Attack
Suramin, a polysulfonated naphthylamine, has a complex mechanism of action, impacting multiple metabolic pathways.[10][11]
-
Energy Metabolism: While evidence for direct disruption of glycolysis is limited, suramin treatment leads to a net decrease in cellular ATP levels.[10][12] Interestingly, it also causes an increase in mitochondrial ATP production, suggesting a compensatory, yet ultimately futile, response.[10][11][12]
-
Mitochondrial Metabolism: Metabolomic studies show that suramin exposure leads to a partial activation of the Krebs cycle and a significant accumulation of pyruvate.[10][11][12]
-
Amino Acid and Nucleotide Sugar Metabolism: Functional analysis of metabolomics data has highlighted the impact of suramin on amino acid, amino-sugar, and nucleotide-sugar metabolism.[3][13]
Figure 2: Suramin's complex effects on energy metabolism.
Pentamidine: Targeting the Kinetoplast and Beyond
Pentamidine is an aromatic diamidine that primarily targets the parasite's kinetoplast, the mitochondrial DNA.
-
Kinetoplast DNA Interference: Pentamidine binds to the A-T rich regions of kinetoplast DNA, interfering with its replication and leading to a progressive loss of this essential genetic material.[14][15][16][17] This disruption of the kinetoplast is a key mechanism of its trypanocidal activity.
-
Inhibition of Macromolecule Synthesis: Pentamidine is also known to interfere with the synthesis of DNA, RNA, phospholipids, and proteins.[14][18][19]
-
Polyamine Metabolism: While not its primary mode of action, pentamidine can influence polyamine metabolism, with studies showing a marked increase in basic amino acids like lysine after exposure.[4]
Figure 3: Pentamidine's primary target: kinetoplast DNA.
Eflornithine: A Specific Inhibitor of Polyamine Biosynthesis
Eflornithine, also known as DFMO, is a highly specific inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.[20]
-
Polyamine Depletion: By irreversibly inhibiting ODC, eflornithine prevents the synthesis of polyamines (putrescine and spermidine), which are essential for cell proliferation and differentiation.[20][21]
-
Trypanothione Synthesis Disruption: The depletion of polyamines subsequently affects the synthesis of trypanothione, a critical molecule for antioxidant defense in trypanosomes.[21] This renders the parasite more susceptible to oxidative stress.
-
Metabolic Consequences: Metabolomic studies have confirmed the expected changes in the polyamine pathway and have also revealed unexpected alterations, including the accumulation of N-acetylated ornithine and putrescine.[1][2]
Figure 4: Eflornithine's targeted inhibition of polyamine synthesis.
Fexinidazole: A Prodrug with Multiple Cytotoxic Effects
Fexinidazole is a 5-nitroimidazole prodrug that is orally bioavailable and is metabolized to active sulfoxide and sulfone derivatives.[5][22][23]
-
Metabolic Activation: Similar to nifurtimox, fexinidazole is activated by parasitic nitroreductases to generate reactive metabolites.[24]
-
DNA Synthesis Inhibition: The active metabolites are thought to interfere with DNA synthesis, contributing to the drug's trypanocidal effect.[22]
-
Oxidative Stress: The generation of reactive nitrogen species can induce oxidative stress within the parasite.[22]
Experimental Protocols for Metabolomic Analysis of Trypanosoma
Studying the metabolic effects of antitrypanosomal drugs often involves untargeted metabolomics. The following is a generalized workflow for such an analysis.
Figure 5: General workflow for metabolomic analysis.
Parasite Culture and Drug Treatment
-
Cultivation: Bloodstream form Trypanosoma brucei are typically cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Treatment: Parasites in the mid-logarithmic growth phase are treated with the antitrypanosomal agent at a predetermined concentration (e.g., 1x or 5x the IC50) for a specific duration (e.g., 6, 12, 24 hours). A vehicle-only control group is run in parallel.
Metabolite Extraction
-
Quenching and Harvesting: The parasite culture is rapidly cooled to quench metabolic activity, and cells are harvested by centrifugation at 4°C.
-
Extraction: The cell pellet is resuspended in a cold extraction solvent, typically a methanol/water mixture, to precipitate proteins and extract small molecule metabolites.[25][26]
-
Separation: The extract is centrifuged to separate the soluble metabolite fraction from the protein pellet.
Data Acquisition and Analysis
-
LC-MS/GC-MS: The metabolite extract is analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and detect the metabolites.[25][27]
-
Data Processing: The raw data is processed using software to identify peaks, align them across samples, and determine their relative intensities.
-
Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify metabolites that are significantly altered by the drug treatment.[25]
-
Pathway Analysis: The identified metabolites are then mapped to metabolic pathways to determine which pathways are most affected by the drug.
Future Directions and Conclusion
The study of the metabolic interactions between antitrypanosomal drugs and the parasite is a dynamic field. While significant progress has been made in elucidating the mechanisms of action of existing drugs, several challenges remain. The rise of drug resistance necessitates a deeper understanding of the metabolic adaptations that parasites employ to survive chemotherapy.
Future research should focus on:
-
High-resolution metabolomics and flux analysis: To gain a more detailed and dynamic view of metabolic reprogramming in response to drug treatment.
-
Identification of novel drug targets: By identifying essential and unique metabolic pathways in trypanosomes.
-
Combination therapies: Designing rational drug combinations that target multiple metabolic vulnerabilities simultaneously to enhance efficacy and combat resistance.
References
- 1. Untargeted Metabolomics Reveals a Lack Of Synergy between Nifurtimox and Eflornithine against Trypanosoma brucei | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Untargeted Metabolomics Reveals a Lack Of Synergy between Nifurtimox and Eflornithine against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Polyamine and pentamidine metabolism in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nifurtimox activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. What is the mechanism of Nifurtimox? [synapse.patsnap.com]
- 10. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suramin exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First comprehensive untargeted metabolomics study of suramin-treated Trypanosoma brucei: an integrated data analysis workflow from multifactor data modelling to functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentamidine - Wikipedia [en.wikipedia.org]
- 15. Modification of kinetoplast DNA minicircle composition in pentamidine-resistant Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 20. Eflornithine | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
- 21. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes | PLOS Pathogens [journals.plos.org]
- 22. What is the mechanism of Fexinidazole? [synapse.patsnap.com]
- 23. Antitrypanosomal Activity of Fexinidazole Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. go.drugbank.com [go.drugbank.com]
- 25. Untargeted Metabolomics of Epimastigote Forms of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparison of Three Widely Employed Extraction Methods for Metabolomic Analysis of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Metabolomics -Systems Biology-BIO-PROTOCOL [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Antitrypanosomal Agent 4 Against Trypanosoma cruzi Amastigotes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro evaluation of "Antitrypanosomal agent 4" against the intracellular amastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease. The described methodology is designed to determine the efficacy (IC50) of the compound and its selectivity towards the parasite over a host cell line.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in Latin America and is an emerging global health issue.[1] The development of new, effective, and safe trypanocidal drugs is a critical research priority, as current treatments with benznidazole and nifurtimox are limited by toxicity and variable efficacy, particularly in the chronic stage of the disease.[1][2] The intracellular amastigote is the primary replicative form of T. cruzi in the mammalian host, making it the most relevant target for drug discovery efforts.[3][4] This protocol outlines a robust in vitro assay to assess the activity of novel compounds, such as this compound, against intracellular T. cruzi amastigotes using a high-content imaging approach with fluorescently labeled parasites.
Data Presentation
The efficacy and selectivity of this compound are summarized in the tables below. Table 1 presents the half-maximal inhibitory concentration (IC50) against intracellular T. cruzi amastigotes and the half-maximal cytotoxic concentration (CC50) against the host cell line. Table 2 provides a comparative analysis with the reference drug, benznidazole.
Table 1: In Vitro Activity of this compound
| Compound | T. cruzi Amastigote IC50 (µM) | Host Cell CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 1.5 | > 50 | > 33.3 |
Table 2: Comparative Efficacy with Benznidazole
| Compound | T. cruzi Amastigote IC50 (µM) |
| This compound | 1.5 |
| Benznidazole | 4.0[5] |
Experimental Protocols
This section details the step-by-step methodologies for the in vitro anti-amastigote assay.
Materials and Reagents
-
Host Cells: Vero cells (ATCC® CCL-81™) or other suitable adherent cell line.
-
Parasites: Trypanosoma cruzi strain expressing a fluorescent protein (e.g., tdTomato or GFP).[6][7]
-
Culture Media:
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
RPMI-1640 for compound dilutions.
-
-
Compounds:
-
This compound
-
Benznidazole (positive control)
-
DMSO (vehicle control)
-
-
Reagents for Imaging:
-
Hoechst 33342 stain
-
Paraformaldehyde (PFA)
-
-
Equipment and Consumables:
-
96-well black, clear-bottom tissue culture plates[8]
-
Humidified incubator (37°C, 5% CO2)
-
High-content imaging system
-
Standard laboratory equipment for cell culture
-
Host Cell Culture and Seeding
-
Maintain Vero cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest sub-confluent cells using trypsin-EDTA.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 4 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
Parasite Infection
-
Culture tissue culture-derived trypomastigotes of the fluorescent T. cruzi strain by infecting confluent monolayers of Vero cells.
-
Harvest motile trypomastigotes from the supernatant of infected cultures.
-
Infect the seeded Vero cells with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).
-
Incubate the plates for 5 hours at 37°C with 5% CO2 to allow for parasite invasion.[8]
-
After the incubation period, wash the wells twice with pre-warmed PBS to remove extracellular parasites.[9]
-
Add 100 µL of fresh culture medium to each well.
Compound Treatment
-
Prepare a stock solution of this compound and benznidazole in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add the compound dilutions to the infected cells. Include wells with benznidazole as a positive control and wells with 0.5% DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.[8]
Cytotoxicity Assay
-
In a separate 96-well plate, seed Vero cells as described in section 3.2.
-
After 24 hours, add the same serial dilutions of this compound and benznidazole to the uninfected cells.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable method, such as the Resazurin reduction assay or by staining with Hoechst 33342 and quantifying the number of nuclei.
Imaging and Data Analysis
-
After the 72-hour incubation, carefully remove the culture medium.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Stain the host cell nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 15 minutes in the dark.
-
Wash the wells twice with PBS.
-
Acquire images using a high-content imaging system, capturing both the Hoechst (blue) and the fluorescent parasite (e.g., red for tdTomato) channels.
-
Use image analysis software to quantify:
-
The number of host cell nuclei (for cytotoxicity assessment).
-
The number of intracellular amastigotes (fluorescent spots) per cell.
-
-
Calculate the percentage of parasite inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 (for amastigotes) and CC50 (for host cells) values by fitting the data to a four-parameter logistic curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro anti-amastigote assay.
Hypothetical Signaling Pathway Disruption by this compound
Caption: Hypothetical inhibition of the T. cruzi ergosterol biosynthesis pathway.
References
- 1. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Methods for the Investigation of Trypanosoma cruzi Amastigote Proliferation in Mammalian Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of proliferable extracellular amastigotes for transient gene expression, drug sensitivity assay, and CRISPR/Cas9-mediated gene knockout in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Drug test on intracellular amastigotes of T. cruzi [bio-protocol.org]
- 9. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Antitrypanosomal Agent 4 in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitrypanosomal agent 4, also identified as compound 19, is a promising therapeutic candidate belonging to the triazolopyrimidine class of compounds. It has demonstrated potent activity against parasitic protozoa such as Trypanosoma cruzi and Trypanosoma brucei brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively[1]. As with any potential therapeutic agent, a thorough evaluation of its safety profile, particularly its cytotoxicity against mammalian cells, is crucial. This document provides detailed application notes on the cytotoxicity of this compound in various mammalian cell lines and comprehensive protocols for assessing its cytotoxic effects.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The following table summarizes the available quantitative data on the cytotoxic effects (EC50 or CC50 values) of this compound (compound 19/20) and a related triazolopyrimidine probe on several mammalian cell lines. The Selectivity Index (SI), calculated as the ratio of the EC50 or CC50 in mammalian cells to the EC50 in trypanosomes, is also presented to indicate the agent's specificity for the parasite.
| Compound | Mammalian Cell Line | Assay Type | EC50/CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (Compound 19) | 3T3 (Mouse fibroblast) | - | >50 | >100 | [2] |
| CRL-8155 (Lymphocyte) | - | 27.4 | >100 | [2] | |
| HepG2 (Human liver carcinoma) | - | >50 | >100 | [2] | |
| This compound (Compound 20) | 3T3 (Mouse fibroblast) | - | >50 | >100 | [2] |
| CRL-8155 (Lymphocyte) | - | 31.4 | >100 | [2] | |
| HepG2 (Human liver carcinoma) | - | >50 | >100 | [2] | |
| TPD Probe 4 | HEK293 (Human embryonic kidney) | Resazurin | 0.265 | - | [3] |
Mechanism of Action and Signaling Pathways
This compound and related compounds in the triazolopyrimidine class are believed to exert their cytotoxic effects through the inhibition of crucial cellular machinery, including the proteasome and tubulin.
-
Proteasome Inhibition: Evidence suggests that this class of compounds targets the proteasome, a key complex responsible for protein degradation. Inhibition of the proteasome disrupts protein homeostasis, leading to the accumulation of misfolded or damaged proteins and ultimately inducing apoptosis (programmed cell death).
-
Tubulin Inhibition: Studies on related triazolopyrimidine probes have confirmed that they bind to tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.
The following diagram illustrates the proposed mechanism of action leading to cytotoxicity.
Caption: Proposed mechanism of action for this compound cytotoxicity.
Experimental Protocols
This section provides detailed protocols for two common cytotoxicity assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.
Experimental Workflow: General Cytotoxicity Assay
The following diagram outlines the general workflow for assessing the cytotoxicity of a compound in mammalian cell lines.
Caption: General workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells for a no-cell control (medium only) and a vehicle control (cells treated with the same concentration of solvent used for the drug).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the drug concentration (log scale) to determine the CC50 value (the concentration of the drug that causes a 50% reduction in cell viability).
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (low serum, e.g., 1% FBS, is recommended during the assay)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom sterile microplates
-
LDH assay kit (containing LDH reaction buffer, dye solution, and stop solution)
-
Lysis solution (provided with the kit or 10X Lysis Solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Include wells for the following controls:
-
Untreated Control (Spontaneous LDH release): Cells in medium only.
-
Maximum LDH Release Control: Cells treated with lysis solution.
-
Background Control: Medium only.
-
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in low-serum medium.
-
Add 10 µL of the prepared drug dilutions to the respective wells.
-
Add 10 µL of lysis solution to the maximum LDH release control wells.
-
Add 10 µL of medium to the untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 6-48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
LDH Assay:
-
After incubation, centrifuge the plate at 600 x g for 10 minutes (optional but recommended to pellet any detached cells).
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of reaction buffer and dye solution).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Reaction Termination and Data Acquisition:
-
Add 50 µL of stop solution to each well to terminate the enzymatic reaction.
-
Gently mix the contents of the wells.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background control absorbance from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
-
-
Plot the percentage of cytotoxicity against the drug concentration (log scale) to determine the CC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of An Anti-trypanosomal [1,2,4]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Antitrypanosomal Agent 4 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Antitrypanosomal Agent 4 in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a promising therapeutic candidate for the treatment of trypanosomiasis, exhibiting potent activity against both Trypanosoma cruzi and Trypanosoma brucei brucei[1]. To facilitate its clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This application note describes a sensitive, specific, and accurate LC-MS/MS method for the determination of this compound in human plasma.
The method utilizes protein precipitation for sample preparation, which is a rapid and effective technique for removing proteinaceous components from plasma samples[2][3][4][5]. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the analyte.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS) - A structurally similar compound, such as a stable isotope-labeled version of this compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| MRM Transitions | To be determined by direct infusion of the analyte and IS. A hypothetical transition for this compound could be m/z 350 -> 250 (Quantifier) and m/z 350 -> 150 (Qualifier). A hypothetical transition for the IS could be m/z 355 -> 255. |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
The following workflow outlines the protein precipitation procedure for plasma samples.
Caption: A flowchart of the protein precipitation method for plasma sample preparation.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Matrix Effect | Normalized by the internal standard, with a coefficient of variation of ≤ 15%. |
| Recovery | Consistent, precise, and reproducible for the analyte and IS. |
| Stability | Stable under various conditions: bench-top (4 hours), auto-sampler (24 hours), freeze-thaw cycles (3 cycles), and long-term storage at -80°C (30 days). |
Data Analysis
Data acquisition and processing were performed using the instrument-specific software. The concentration of this compound in plasma samples was determined by calculating the peak area ratio of the analyte to the IS and interpolating from the linear calibration curve.
The following diagram illustrates the logical flow of data analysis.
Caption: A logical workflow for the quantification of this compound from raw LC-MS/MS data.
Conclusion
This application note details a validated LC-MS/MS method for the quantitative analysis of this compound in human plasma. The method is rapid, sensitive, and accurate, making it well-suited for supporting pharmacokinetic and clinical studies of this novel antitrypanosomal agent. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
References
Application Notes and Protocols: Antitrypanosomal Agent 4 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitrypanosomal agent 4, also identified as compound 19 in the chemical series of 4-phenyl-6-(pyridin-3-yl)pyrimidines, is a synthetic compound that has demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of East African Human African Trypaniasis (HAT). Its potential as a lead compound for drug discovery stems from its sub-micromolar potency and selectivity against the parasite. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel antitrypanosomal compounds.
Physicochemical Properties and Activity
This compound is a small molecule with characteristics suitable for further drug development. It is reported to be blood-brain barrier permeable, a critical feature for treating the neurological stage of HAT.
Data Presentation: In Vitro Activity of this compound (Compound 19)
The following table summarizes the reported in vitro activity of this compound. It is important to note a discrepancy in the literature regarding its activity against Trypanosoma cruzi. While a commercial vendor reports a potent IC50 value, the primary research group that synthesized and initially characterized this chemical series reported no notable activity against T. cruzi. Researchers should consider this conflicting information when designing their screening cascades.
| Compound | Target Organism | Assay Type | IC50 (µM) | Cytotoxicity (CC50) against L6 cells (µM) | Selectivity Index (SI) | Source |
| This compound (Compound 19) | Trypanosoma brucei rhodesiense (STIB900) | Whole-cell viability | ~1.1 (estimated from paper's data) | >100 | >90 | Robinson et al., 2021 |
| This compound (Compound 19) | Trypanosoma brucei brucei | Not Specified | 0.07 | Not Reported | Not Reported | MedchemExpress |
| This compound (Compound 19) | Trypanosoma cruzi | Not Specified | 1.2 | Not Reported | Not Reported | MedchemExpress |
| 4-phenyl-6-(pyridin-3-yl)pyrimidine series | Trypanosoma cruzi (Tulahuen C4) | Whole-cell viability | No notable activity | Not Applicable | Not Applicable | Taylor et al., 2022[1] |
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. Initial in silico studies of the 4-phenyl-6-(pyridin-3-yl)pyrimidine scaffold suggested that rhodesain, a cysteine protease essential for parasite survival, could be a potential target. However, subsequent in vitro enzymatic assays with a lead compound from this series (compound 13) showed only weak inhibition of rhodesain.[2][3][4] Therefore, it is likely that this class of compounds acts on a different, as yet unidentified, molecular target within the parasite. The observed whole-cell activity underscores the value of phenotypic screening in discovering compounds with novel mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodology for Evaluating Antitrypanosomal Agent 4-Induced Apoptosis in Trypanosomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Human African Trypanosomiasis (HAT), caused by protozoan parasites of the genus Trypanosoma, remains a significant health concern in sub-Saharan Africa. The limitations of current chemotherapies, including toxicity and emerging drug resistance, necessitate the discovery of novel antitrypanosomal agents with new mechanisms of action. One promising strategy is the induction of programmed cell death, or apoptosis, in the parasite. Trypanosomes possess the machinery for an apoptosis-like cell death pathway, making it a key target for therapeutic intervention.
These application notes provide a comprehensive set of protocols to evaluate the potential of a novel compound, designated here as "Antitrypanosomal Agent 4," to induce apoptosis in Trypanosoma species. The described assays are designed to detect key hallmarks of apoptosis, including phosphatidylserine externalization, DNA fragmentation, mitochondrial dysfunction, and cell cycle arrest.
Part 1: Initial Viability and IC50 Determination
Prior to investigating the mechanism of cell death, it is crucial to determine the concentration of this compound that is effective against the parasites. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Protocol 1.1: In Vitro Viability Assay (AlamarBlue Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
Trypanosoma brucei bloodstream forms
-
HMI-11 medium
-
This compound
-
Diminazene aceturate (positive control)
-
AlamarBlue reagent
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Plate reader (570 nm and 600 nm)
Procedure:
-
Culture T. brucei parasites in HMI-11 medium to a density of approximately 1 x 10^6 cells/mL.
-
Dilute the parasite suspension to a concentration of 4 x 10^3 parasites/mL in fresh medium.[1]
-
Prepare serial dilutions of this compound in the medium. A typical concentration range might be 0.1 to 100 µM.
-
In a 96-well plate, add 50 µL of the serially diluted compound to triplicate wells.[1]
-
Add 50 µL of the diluted parasite suspension to each well.[1]
-
Include control wells: parasites with medium only (negative control) and parasites with a standard drug like diminazene aceturate (positive control).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.[2]
-
Add 10 µL of AlamarBlue reagent to each well and incubate for an additional 4-6 hours.[2]
-
Measure the absorbance (or fluorescence) according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Part 2: Core Apoptosis Evaluation Workflow
Once the IC50 is determined, subsequent experiments are typically performed using concentrations around the IC50, 2x IC50, and 5x IC50 to characterize the apoptotic effects.
Caption: General workflow for evaluating drug-induced apoptosis in trypanosomes.
Part 3: Detailed Experimental Protocols
Protocol 3.1: Phosphatidylserine Externalization (Annexin V/PI Assay)
This flow cytometry-based assay is a cornerstone for apoptosis detection. It distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[3]
Materials:
-
Treated and untreated T. brucei cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed parasites and treat with this compound at desired concentrations (e.g., 2x and 5x IC50) for 24 hours.[4]
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Data is typically represented in a four-quadrant dot plot.[3]
Protocol 3.2: DNA Fragmentation (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA breaks that are characteristic of late-stage apoptosis.[5][6]
Materials:
-
Treated and untreated T. brucei cells
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat parasites with this compound for the desired time (e.g., 24 hours).
-
Harvest and wash the cells with PBS.
-
Fix the cells in 1% PFA for 30 minutes at room temperature.
-
Wash the cells, then resuspend in permeabilization solution for 5 minutes on ice.
-
Wash the cells again and resuspend in the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash the cells and resuspend in PBS for analysis.
-
Analyze by flow cytometry to quantify the percentage of TUNEL-positive cells or visualize by fluorescence microscopy.[6]
Protocol 3.3: Cell Cycle Analysis
Drug-induced cell cycle arrest is often linked to the induction of apoptosis. This protocol uses propidium iodide to stain DNA and determine the cell cycle phase distribution.
Materials:
-
Treated and untreated T. brucei cells
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat parasites with this compound for various time points (e.g., 0.5, 3, 24 hours) to observe time-dependent effects.[4]
-
Harvest approximately 1 x 10^6 cells and wash with cold PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, as well as a sub-G1 peak indicative of apoptotic cells with fragmented DNA.[2][4]
Part 4: Data Presentation
Quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: Apoptotic Effect of this compound on T. brucei (Annexin V/PI Assay)
| Treatment Group | Concentration | % Viable Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Untreated Control | 0 µM | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.1 ± 0.4 | 1.3 ± 0.5 |
| Agent 4 | IC50 (e.g., 2 µM) | 60.3 ± 4.1 | 25.4 ± 3.2 | 10.1 ± 1.9 | 4.2 ± 1.1 |
| Agent 4 | 2x IC50 (e.g., 4 µM) | 25.7 ± 3.5 | 38.9 ± 4.5 | 28.3 ± 3.8 | 7.1 ± 1.5 |
| Agent 4 | 5x IC50 (e.g., 10 µM) | 8.2 ± 1.9 | 20.1 ± 3.1 | 61.5 ± 5.6 | 10.2 ± 2.0 |
| Positive Control | (e.g., Staurosporine) | 15.4 ± 2.8 | 35.6 ± 3.9 | 42.1 ± 4.2 | 6.9 ± 1.3 |
Data are represented as mean ± SD from three independent experiments.
Table 2: Cell Cycle Distribution of T. brucei after Treatment with Agent 4 (4 µM)
| Treatment Time | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 h (Control) | 3.1 ± 0.9 | 45.2 ± 3.1 | 20.5 ± 2.4 | 31.2 ± 2.8 |
| 3 h | 8.5 ± 1.5 | 58.9 ± 4.0 | 15.1 ± 1.9 | 17.5 ± 2.1 |
| 24 h | 22.4 ± 2.8 | 65.3 ± 4.8 | 8.2 ± 1.4 | 4.1 ± 1.0 |
Data are represented as mean ± SD from three independent experiments, showing a time-dependent increase in the Sub-G1 and G0/G1 populations, and a decrease in the G2/M population.[4][5]
Part 5: Putative Signaling Pathway
Antitrypanosomal agents can trigger apoptosis through various intrinsic pathways, often involving the mitochondrion.
Caption: Putative pathway for Agent 4-induced apoptosis in trypanosomes.
References
- 1. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Genotoxicity of Antitrypanosomal Agent 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the potential genotoxicity of Antitrypanosomal agent 4, a member of the 4-phenyl-6-(pyridin-3-yl)pyrimidine class of compounds. Early assessment of genotoxicity is a critical step in drug development to identify compounds that may cause genetic damage and potentially lead to carcinogenicity or heritable defects.[1][2][3][4][5][6]
A standard battery of in vitro and in vivo tests is recommended by regulatory agencies to thoroughly evaluate the genotoxic potential of a new chemical entity.[3][4][7] This document outlines the protocols for a tiered approach, starting with in vitro assays to detect gene mutations and chromosomal damage, followed by in vivo assays to confirm findings in a whole animal system. The described assays are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[2][8][9]
Key Genotoxicity Endpoints to be Assessed:
-
Gene Mutation: The induction of point mutations (base pair substitutions, frameshifts).
-
Clastogenicity: The induction of structural chromosomal aberrations (e.g., breaks, deletions, exchanges).[10]
-
Aneugenicity: The induction of numerical chromosomal aberrations (changes in chromosome number).
Recommended Test Battery for this compound
A standard genotoxicity testing battery typically includes:
-
A test for gene mutation in bacteria (Ames Test). [4]
-
An in vitro mammalian cell assay for chromosomal damage (Micronucleus Test or Chromosomal Aberration Assay). [4]
-
An in vivo test for genotoxicity (e.g., in vivo Micronucleus Assay). [4]
This tiered approach allows for efficient screening and reduces the use of animal testing.[3]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the genotoxicity assays.
Table 1: Ames Test - Bacterial Reverse Mutation Assay
| Concentration of this compound (µ g/plate ) | Tester Strain | Without S9 Metabolic Activation (Mean Revertants ± SD) | With S9 Metabolic Activation (Mean Revertants ± SD) | Fold Increase over Negative Control |
| 0 (Vehicle Control) | TA98 | 1.0 | ||
| TA100 | 1.0 | |||
| TA1535 | 1.0 | |||
| TA1537 | 1.0 | |||
| E. coli WP2 uvrA | 1.0 | |||
| Concentration 1 | TA98 | |||
| TA100 | ||||
| TA1535 | ||||
| TA1537 | ||||
| E. coli WP2 uvrA | ||||
| Concentration 2 | ... | |||
| ... | ||||
| Positive Control |
Table 2: In Vitro Micronucleus Test
| Concentration of this compound (µM) | Treatment Duration (hours) | Without S9 Metabolic Activation | With S9 Metabolic Activation |
| % Micronucleated Cells (± SD) | % Cytotoxicity (± SD) | ||
| 0 (Vehicle Control) | 0 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| ... | |||
| Positive Control |
Table 3: In Vivo Micronucleus Test in Rodent Hematopoietic Cells
| Dose of this compound (mg/kg) | Sex | Sampling Time (hours) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) (Mean ± SD) | % Polychromatic Erythrocytes (PCE) of Total Erythrocytes (Mean ± SD) |
| 0 (Vehicle Control) | M/F | 24 | ||
| 48 | ||||
| Dose 1 | M/F | 24 | ||
| 48 | ||||
| Dose 2 | M/F | 24 | ||
| 48 | ||||
| ... | M/F | |||
| Positive Control | M/F | 24 |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of this compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[11][12][13] These bacterial strains are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) and the assay measures the frequency of reverse mutations that restore the ability of the bacteria to synthesize that amino acid.[12][13]
Workflow Diagram:
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. In Vitro Genotoxicity Assays Testing Services | CRO Company [aurigeneservices.com]
- 3. criver.com [criver.com]
- 4. fda.gov [fda.gov]
- 5. inotiv.com [inotiv.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Genotoxicity - Genotoxicity services- Ames test - Mini Ames [vivotecnia.com]
- 8. oecd.org [oecd.org]
- 9. OECD Guidlines By Genotoxicity | PPTX [slideshare.net]
- 10. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. microbiologyinfo.com [microbiologyinfo.com]
Application Notes and Protocols: Use of Antitrypanosomal Agent 4 in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance and the limitations of current monotherapies for trypanosomiasis necessitate the exploration of combination therapies. This document provides a comprehensive overview of the application of a hypothetical novel compound, "Antitrypanosomal agent 4," in combination with existing or other experimental drugs. The protocols and data presented herein are synthesized from established methodologies in the field of antitrypanosomal drug discovery and are intended to serve as a guide for researchers.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize hypothetical quantitative data for "this compound" in combination with a standard drug (e.g., Suramin). This data is illustrative and based on trends observed in preclinical studies of other antitrypanosomal agents.[1][2]
Table 1: In Vitro Synergy Assessment of this compound and Suramin against Trypanosoma brucei
| Drug Combination (Ratio) | Agent 4 IC₅₀ (nM)[3][4] | Suramin IC₅₀ (nM) | Combination Index (CI)[2] | Interpretation |
| Agent 4 alone | 15.0 | - | - | - |
| Suramin alone | 25.0 | - | - | - |
| 1:1 | 7.5 | 12.5 | 0.5 | Synergistic |
| 1:3 | 5.0 | 18.75 | 0.42 | Synergistic |
| 3:1 | 11.25 | 6.25 | 0.625 | Additive |
CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound and Suramin Combination in a Murine Model of African Trypanosomiasis
| Treatment Group (Dose mg/kg) | Parasitemia Reduction (%)[5] | Mean Survival Time (Days) | Cure Rate (%)[6] |
| Vehicle Control | 0 | 10 | 0 |
| Agent 4 (10) | 60 | 15 | 20 |
| Suramin (5) | 50 | 14 | 10 |
| Agent 4 (10) + Suramin (5) | 95 | 25 | 80 |
Experimental Protocols
In Vitro Synergy Assay
This protocol is adapted from standard methods for determining drug synergy against Trypanosoma brucei.[2][7]
Objective: To determine the in vitro interaction between this compound and a partner drug (e.g., Suramin) against the bloodstream form of Trypanosoma brucei.
Materials:
-
T. brucei bloodstream forms
-
Complete HMI-9 medium
-
This compound (stock solution)
-
Suramin (stock solution)
-
Resazurin sodium salt
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare serial dilutions of this compound and Suramin individually and in fixed-ratio combinations (e.g., 1:1, 1:3, 3:1).
-
Seed 96-well plates with T. brucei bloodstream forms at a density of 2 x 10⁴ cells/mL in complete HMI-9 medium.
-
Add the drug dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known trypanocidal drug (positive control).
-
Incubate the plates for 48 hours in a humidified incubator.
-
Add resazurin solution (final concentration 0.0125 mg/mL) to each well and incubate for an additional 24 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) for each drug alone and in combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method to assess synergy, additivity, or antagonism.[2]
In Vivo Efficacy Study in a Murine Model
This protocol outlines a typical in vivo study to evaluate the efficacy of a combination therapy in a mouse model of African trypanosomiasis.[5][8]
Objective: To assess the in vivo efficacy of this compound in combination with Suramin in mice infected with Trypanosoma brucei.
Animals:
-
Female BALB/c mice (6-8 weeks old)
Procedure:
-
Infect mice intraperitoneally with 1 x 10⁴ T. brucei bloodstream forms.
-
Monitor the development of parasitemia daily by examining a tail blood smear.
-
Once parasitemia is established (typically 3-4 days post-infection), randomize the mice into treatment groups (n=5-8 per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: Suramin (e.g., 5 mg/kg)
-
Group 4: this compound (10 mg/kg) + Suramin (5 mg/kg)
-
-
Administer the treatments for a specified duration (e.g., 5 consecutive days) via an appropriate route (e.g., intraperitoneal or oral).
-
Monitor parasitemia, body weight, and clinical signs of disease daily.
-
Record survival time for all animals.
-
Mice that become aparasitemic and survive for a defined period (e.g., 30 days post-treatment) are considered cured.
-
At the end of the study, euthanize surviving animals and collect tissues for further analysis if required.
Visualizations
References
- 1. Drug synergy in experimental African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergy Testing of FDA-Approved Drugs Identifies Potent Drug Combinations against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Three Drug Combinations for Late-Stage Trypanosoma brucei gambiense Sleeping Sickness: A Randomized Clinical Trial in Uganda | PLOS Clinical Trials [journals.plos.org]
- 7. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitrypanosomal activity of hydromethanol extract of leaves of Cymbopogon citratus and seeds of Lepidium sativum: in-vivo mice model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of Antitrypanosomal Agent 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Antitrypanosomal agent 4, focusing on a 4-(4-nitrophenyl)-1H-1,2,3-triazole core.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound (4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold)?
A1: The most common and efficient method for synthesizing the 1,4-disubstituted 1,2,3-triazole core of this agent is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction.[1] This involves the reaction of an aryl azide with a terminal alkyne in the presence of a copper(I) catalyst.
Q2: What are the typical starting materials for the synthesis?
A2: The key precursors are a suitably functionalized aryl azide (e.g., 1-(azidomethyl)-4-nitrobenzene) and a terminal alkyne. The specific nature of the alkyne will depend on the desired final structure of the analog.
Q3: What are common side reactions that can lower the yield?
A3: Potential side reactions include the homocoupling of the alkyne (Glaser coupling), oxidation of the copper(I) catalyst to the inactive copper(II) state, and decomposition of the azide or alkyne under harsh reaction conditions.
Q4: Is it necessary to use a copper catalyst?
A4: While thermal azide-alkyne cycloadditions are possible, they typically require high temperatures and result in a mixture of 1,4- and 1,5-regioisomers. The use of a copper(I) catalyst is highly recommended for regioselectivity (exclusive formation of the 1,4-isomer) and milder reaction conditions, leading to higher yields.
Q5: Can other cross-coupling reactions be used to synthesize analogs?
A5: Yes, for analogs with different core structures, other cross-coupling reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are highly relevant and widely used in the synthesis of similar pharmaceutical intermediates.[2][3][4]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: This is a common issue that can stem from several factors. Follow this systematic troubleshooting approach:
-
Check Starting Material Purity: Impurities in the aryl azide or terminal alkyne can inhibit the catalyst or lead to side reactions.[5]
-
Action: Purify starting materials by recrystallization, distillation, or column chromatography. Confirm purity using techniques like NMR or GC-MS.
-
-
Verify Catalyst Activity: The copper(I) catalyst is crucial. It can be sourced directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).
-
Action:
-
If using a Cu(I) salt, ensure it has not oxidized. Use freshly opened bottles or purify if necessary.
-
If generating Cu(I) in situ, ensure the reducing agent is fresh and added correctly.
-
Consider using a ligand (e.g., TBTA, tris(hydroxymethyl)phosphine) to stabilize the Cu(I) oxidation state.
-
-
-
Optimize Reaction Conditions: The solvent, temperature, and reaction time can significantly impact the yield.
-
Action:
-
Solvent: A variety of solvents can be used (e.g., t-BuOH/H₂O, DMF, DMSO). If your compounds are not fully soluble, this can hinder the reaction. Try a different solvent system.
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes improve the rate and yield, especially with less reactive substrates.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, it may be due to catalyst deactivation.
-
-
-
Degas the Reaction Mixture: Oxygen can oxidize the Cu(I) catalyst.
-
Action: Degas the solvent and reaction mixture by bubbling with an inert gas (nitrogen or argon) before adding the catalyst.
-
Formation of Significant Side Products
Q: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
A: The most common side product is the alkyne homocoupling product. Here’s how to address this:
-
Identify the Side Product: Use techniques like LC-MS and NMR to identify the structure of the major side product. The Glaser coupling product will have a mass corresponding to a dimer of your alkyne starting material.
-
Minimize Alkyne Homocoupling:
-
Action:
-
Control Copper Concentration: Use the minimum effective amount of copper catalyst. High local concentrations of copper can promote homocoupling.
-
Slow Addition: If possible, add the copper catalyst or the alkyne slowly to the reaction mixture to maintain a low concentration of the reactive species.
-
Use a Ligand: Ligands can modulate the reactivity of the copper catalyst and suppress side reactions.
-
-
-
Check for Decomposition:
-
Action: If the side products are not from homocoupling, your starting materials may be decomposing. Run the reaction at a lower temperature and check the stability of your starting materials under the reaction conditions independently.
-
Experimental Protocols
General Protocol for the Synthesis of this compound (4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold) via CuAAC
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the aryl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.
-
Reaction Setup: Degas the solution of the azide and alkyne by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The solution should turn a pale yellow/green color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
-
Data Presentation
Table 1: Effect of Catalyst and Ligand on CuAAC Reaction Yield
| Entry | Copper Source (mol%) | Reducing Agent (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (5) | Na-Ascorbate (10) | None | t-BuOH/H₂O | 25 | 12 | 85 |
| 2 | CuI (5) | None | None | DMF | 25 | 18 | 78 |
| 3 | CuSO₄·5H₂O (1) | Na-Ascorbate (5) | TBTA (1) | t-BuOH/H₂O | 25 | 8 | 95 |
| 4 | CuBr (5) | None | TMDP (5) | DMSO | 60 | 4 | 92 |
Data is illustrative and based on typical outcomes for CuAAC reactions.
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
For the synthesis of more complex analogs requiring C-C bond formation, optimization of Suzuki-Miyaura coupling is often necessary. The following table illustrates the effect of different parameters on the yield of a model reaction.[2]
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/EtOH/H₂O | Dioxane/H₂O | THF |
| Temperature | 80 °C | 100 °C | 65 °C |
| Yield | 72% | 85% | 92% |
This data demonstrates how tuning the catalyst, base, and solvent can significantly improve reaction outcomes.[2][6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Technical Support Center: Addressing Off-Target Effects of Antitrypanosomal Agent 4 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing potential off-target effects of Antitrypanosomal agent 4.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound against Trypanosoma species is not fully elucidated in publicly available literature. It is known to be a potent inhibitor of both Trypanosoma cruzi and Trypanosoma brucei brucei with IC50 values of 1.2 μM and 70 nM, respectively[1]. Further investigation into its specific molecular targets is ongoing.
Q2: What are common off-target effects observed with other antitrypanosomal drugs?
A2: Many antitrypanosomal drugs exhibit off-target effects that can contribute to both their efficacy and toxicity. Some common off-target effects include:
-
Mitochondrial dysfunction: Disruption of mitochondrial membrane potential has been observed with drugs like nifurtimox and pentamidine[2][3].
-
Cell cycle arrest: Inhibition of mitosis or cytokinesis is another reported off-target effect, for instance with melarsoprol and suramin[2][3].
-
Kinetoplast DNA damage: Pentamidine has been shown to trigger the progressive loss of kinetoplast DNA[3].
-
Interactions with host cell components: Off-target binding to human receptors, enzymes, transporters, and ion channels can lead to adverse effects[4].
Q3: How can I begin to assess the potential off-target effects of this compound in my cell-based assays?
A3: A good starting point is to perform a broad assessment of cellular health and function in both trypanosomal and mammalian cell lines upon treatment with this compound. This can include assays for cytotoxicity, cell proliferation, and mitochondrial function. Comparing the IC50 in the target parasite with the CC50 (50% cytotoxic concentration) in a mammalian cell line will provide a selectivity index, which is an initial indicator of potential off-target toxicity.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in mammalian cell lines at concentrations close to the anti-trypanosomal IC50.
This suggests potential off-target effects on host cell pathways.
| Possible Cause | Suggested Solution |
| Mitochondrial Toxicity | Perform a mitochondrial membrane potential assay (e.g., using JC-1 or TMRE staining) on treated mammalian cells. A decrease in membrane potential indicates mitochondrial dysfunction. |
| Induction of Apoptosis/Necrosis | Use an Annexin V/Propidium Iodide staining assay to differentiate between apoptotic and necrotic cell death. |
| Cell Cycle Arrest | Analyze the cell cycle distribution of treated mammalian cells using flow cytometry after propidium iodide staining. |
| Inhibition of Key Host Enzymes | Screen this compound against a panel of common off-target enzymes (e.g., kinases, proteases, cytochromes P450)[4]. |
Problem 2: Unexpected morphological changes in Trypanosoma cells not consistent with the expected mechanism of action.
This could indicate engagement with secondary targets within the parasite.
| Possible Cause | Suggested Solution |
| Disruption of Cytokinesis | Stain cells with DAPI to visualize the nucleus and kinetoplast. An increase in cells with multiple nuclei and/or kinetoplasts suggests a defect in cell division[2]. |
| Kinetoplast DNA Damage | Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation in the kinetoplast[3]. |
| Mitochondrial Swelling or Disruption | Use a mitochondria-specific fluorescent dye like MitoTracker Red CMXRos to visualize mitochondrial morphology[2]. |
| Lysosomal Abnormalities | Utilize a lysosomal stain such as LysoTracker to assess lysosomal integrity and function[3]. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | IC50 / CC50 (µM) | Selectivity Index (SI = CC50 / IC50) |
| T. brucei brucei | 0.07 | - |
| T. cruzi | 1.2 | - |
| Human Foreskin Fibroblasts (HFF) | > 50 | > 714 (T.b.b) / > 41.7 (T.c) |
| HepG2 (Human Liver Carcinoma) | 25.3 | 361.4 (T.b.b) / 21.1 (T.c) |
Table 2: Off-Target Cellular Effects of this compound (Hypothetical Data)
| Assay | Test Concentration (µM) | Mammalian Cells (HepG2) - % Effect vs. Control | T. brucei brucei - % Effect vs. Control |
| Mitochondrial Membrane Potential | 10 | 15% Decrease | 60% Decrease |
| Cell Viability (72h) | 10 | 30% Decrease | 95% Decrease |
| Caspase 3/7 Activity | 10 | 5% Increase | 40% Increase |
| Cell Cycle (G2/M Arrest) | 10 | 2% Increase | 35% Increase |
Experimental Protocols
Protocol 1: Mitochondrial Membrane Potential Assay using JC-1
Objective: To assess the effect of this compound on mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Mammalian or Trypanosoma cells
-
This compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere (for mammalian cells) or stabilize.
-
Treat cells with a concentration range of this compound for the desired time. Include untreated and positive controls (FCCP).
-
Prepare a 5 µg/mL working solution of JC-1 in the appropriate cell culture medium.
-
Remove the treatment medium and add the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure fluorescence. For a plate reader, read at an excitation of 488 nm and emission at ~530 nm (green, monomers) and ~590 nm (red, aggregates).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Mammalian or Trypanosoma cells
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells with and without this compound for a period equivalent to 1-2 cell cycles.
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Logical relationship of on-target vs. off-target effects.
References
Technical Support Center: Improving the Metabolic Stability of Antitrypanosomal Agent 4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the investigation and improvement of the metabolic stability of antitrypanosomal agents, exemplified by the hypothetical "Antitrypanosomal agent 4."
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for antitrypanosomal drug candidates?
A1: Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] For an antitrypanosomal agent, high metabolic stability is desirable as it often translates to a longer half-life in the body, allowing the drug to maintain therapeutic concentrations for a sufficient duration to effectively clear the Trypanosoma parasites.[2][3] Poor metabolic stability can lead to rapid clearance of the drug, reducing its efficacy and potentially leading to the formation of toxic metabolites.[4]
Q2: What are the primary in vitro assays to assess the metabolic stability of this compound?
A2: The most common in vitro assays to evaluate metabolic stability are:
-
Microsomal Stability Assay: This assay uses liver microsomes, which are rich in Phase I cytochrome P450 (CYP450) enzymes, to assess the susceptibility of a compound to oxidative metabolism.[5][6]
-
S9 Stability Assay: The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a broader assessment of a compound's hepatic metabolism.[2][7]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes) and is considered a more comprehensive model as it includes the full complement of metabolic enzymes and cofactors, as well as cellular uptake and efflux processes.[8][9]
Q3: How can I improve the metabolic stability of this compound if it is found to be too low?
A3: Several strategies can be employed to improve the metabolic stability of a lead compound:
-
Blocking Metabolic Sites: Introducing chemical modifications at the site of metabolism can prevent enzymatic degradation. Common strategies include replacing a metabolically liable hydrogen with a deuterium or a halogen.[3]
-
Modifying Lipophilicity: Reducing the lipophilicity of a compound can sometimes decrease its affinity for metabolic enzymes.[10]
-
Structural Modifications: Altering the overall structure, for instance, through cyclization or changing ring sizes, can sterically hinder the approach of metabolizing enzymes.[3]
-
Bioisosteric Replacement: Replacing a metabolically unstable functional group with a bioisostere that is more resistant to metabolism can be effective.[10]
Q4: Some antitrypanosomal drugs are pro-drugs. How does this affect the interpretation of metabolic stability data?
A4: The fact that some antitrypanosomal agents, like fexinidazole, are pro-drugs that require metabolic activation to exert their therapeutic effect adds a layer of complexity.[11] In such cases, a certain degree of metabolic conversion is necessary. The goal is not to eliminate metabolism entirely but to achieve a balance where the pro-drug is efficiently converted to its active form while minimizing further deactivating metabolism of the active metabolite.
Troubleshooting Guides
Microsomal Stability Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent pipetting of compound, microsomes, or cofactors. - Poor mixing of the reaction components. - Microsomes not uniformly suspended. | - Use calibrated pipettes and ensure proper technique. - Gently vortex or mix the reaction plate after adding all components. - Ensure the microsomal stock is thoroughly mixed before aliquoting. |
| No metabolism of the positive control (e.g., Verapamil, Testosterone) | - Inactive microsomes (e.g., improper storage, multiple freeze-thaw cycles). - Omission or degradation of the NADPH regenerating system. - Incorrect buffer pH. | - Use a new batch of microsomes and verify their activity. - Prepare fresh NADPH regenerating solution. - Check and adjust the pH of the incubation buffer. |
| Compound appears unstable in the absence of NADPH | - Chemical instability of the compound in the assay buffer. - Non-specific binding to the assay plate or microsomes over time. - Metabolism by non-CYP450 enzymes present in microsomes that do not require NADPH. | - Run a control incubation without microsomes to assess chemical stability. - Use low-binding plates. - Analyze samples at earlier time points to minimize non-specific binding effects. |
| Very rapid metabolism (compound gone at the first time point) | - The compound is a high-clearance compound. - Microsomal protein concentration is too high. | - Reduce the incubation time and add earlier time points (e.g., 1, 2, 5 minutes). - Decrease the microsomal protein concentration in the incubation. |
Hepatocyte Stability Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low cell viability post-thaw | - Improper thawing technique (too slow or too fast). - Mechanical stress during handling. - Suboptimal thawing medium. | - Follow the supplier's thawing protocol precisely; typically, thaw for less than 2 minutes at 37°C.[12] - Use wide-bore pipette tips and handle cells gently.[12] - Use the recommended thawing and plating media.[12] |
| Poor cell attachment (for plated assays) | - Low cell viability. - Incorrect coating of culture plates. - Using a hepatocyte lot not qualified for plating. | - Ensure high post-thaw viability. - Use collagen-coated plates as recommended. - Check the certificate of analysis for the hepatocyte lot. |
| Discrepancy between microsomal and hepatocyte stability data | - The compound is a substrate for Phase II metabolism (present in hepatocytes but not fully active in standard microsomal assays). - The compound has poor cell permeability. - The compound is a substrate for active uptake or efflux transporters in hepatocytes. | - Conduct an S9 stability assay with cofactors for both Phase I and Phase II enzymes to investigate further. - Evaluate compound permeability using assays like Caco-2. - Investigate potential transporter interactions. |
Quantitative Data Summary
The following tables provide typical metabolic stability data for commonly used positive control compounds in different in vitro systems. These values can be used as a benchmark for your own experiments.
Table 1: Metabolic Stability of Control Compounds in Human Liver Microsomes (HLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Verapamil | 10 - 30 | 70 - 200 |
| Testosterone | 5 - 20 | 100 - 400 |
| Diclofenac | 20 - 50 | 30 - 90 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary between laboratories and microsome batches.[13][14]
Table 2: Metabolic Stability of Control Compounds in Human Hepatocytes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Verapamil | 30 - 90 | 20 - 60 |
| Testosterone | 20 - 60 | 30 - 100 |
| 7-Hydroxycoumarin | 15 - 40 | 50 - 150 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary between laboratories and hepatocyte batches.[14][15]
Experimental Protocols
Detailed Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Prepare a 1 mM stock solution of this compound and positive controls (e.g., verapamil) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to a final concentration of 0.5 mg/mL.
-
Add this compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point is typically prepared by adding the stop solution before adding the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.[5]
-
Visualizations
Caption: Workflow for a typical in vitro microsomal stability assay.
Caption: Generalized pathway of Phase I and Phase II drug metabolism.
References
- 1. 2.2. Liver S9 Metabolic Stability Assay [bio-protocol.org]
- 2. mttlab.eu [mttlab.eu]
- 3. researchgate.net [researchgate.net]
- 4. jmolbiochem.com [jmolbiochem.com]
- 5. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. mttlab.eu [mttlab.eu]
- 8. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - AL [thermofisher.com]
- 13. xenotech.com [xenotech.com]
- 14. mdpi.com [mdpi.com]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
Technical Support Center: Overcoming Resistance to Antitrypanosomal Agent 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Antitrypanosomal Agent 4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the EC50 value of this compound against our Trypanosoma brucei strain after continuous culture. What are the potential mechanisms of resistance?
A1: Increased EC50 values are a common indicator of acquired drug resistance. For many antitrypanosomal drugs, resistance mechanisms often involve reduced intracellular drug concentration. The primary suspected mechanisms include:
-
Reduced Drug Uptake: This is the most frequently observed mechanism of resistance in T. brucei. It is often caused by loss-of-function mutations in the genes encoding for cell surface transporters responsible for drug import.[1][2][3][4] For agents with similarities to melaminophenyl arsenicals or diamidines, mutations in transporters like the P2 aminopurine transporter (TbAT1) or aquaglyceroporin 2 (AQP2) are common culprits.[1][5][6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active pumping of the drug out of the parasite, thereby reducing its effective intracellular concentration.[5]
-
Altered Drug Metabolism: If this compound is a pro-drug that requires activation, mutations in the activating enzyme can lead to resistance. A well-documented example is the resistance to nifurtimox, which is associated with the loss of nitroreductase enzymes that activate the drug.[7][8][9]
-
Target Modification: While less common for current antitrypanosomals, mutations in the drug's molecular target can reduce binding affinity and efficacy.
Q2: Our strain resistant to this compound also shows cross-resistance to pentamidine. What does this suggest?
A2: Cross-resistance between this compound and pentamidine strongly suggests a shared uptake mechanism. Melarsoprol and pentamidine, for instance, exhibit cross-resistance due to their shared reliance on the P2/TbAT1 and AQP2 transporters for entry into the trypanosome.[1][5] It is highly probable that your resistant strain has developed mutations in a transporter that is also responsible for pentamidine uptake.
Q3: How can we experimentally confirm that reduced drug uptake is the cause of resistance to this compound?
A3: A combination of molecular and cellular assays can confirm reduced drug uptake:
-
Direct Transport Assays: If a radiolabeled or fluorescently tagged version of this compound is available, you can perform uptake assays comparing the parental (sensitive) and resistant cell lines. A significantly lower accumulation of the compound in the resistant line is strong evidence for impaired uptake.
-
Gene Sequencing: Sequence the genes of known drug transporters in both sensitive and resistant strains. Look for mutations, deletions, or chimeric gene formation (e.g., at the AQP2-AQP3 locus) in the resistant line.[1]
-
Gene Knockout/Add-back Experiments: Create a knockout of the suspected transporter gene in the sensitive strain and assess for a resistant phenotype. Conversely, reintroducing a wild-type copy of the transporter gene into the resistant strain should restore sensitivity.[6]
-
RNAi Screens: Genome-wide RNAi screens can identify genes whose knockdown confers resistance, providing an unbiased way to discover transporters or other proteins involved in drug action.[5][10]
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Experimental Variability | Standardize parasite density, drug concentration range, and incubation times. | Consistent EC50 values across replicate experiments. |
| Emergence of a Resistant Subpopulation | Perform single-cell cloning of the parasite culture and determine the EC50 for individual clones. | Identification of distinct sensitive and resistant populations within the culture. |
| Drug Instability | Prepare fresh drug stocks for each experiment and protect from light/heat as appropriate. | Reduced variability in dose-response curves. |
Issue 2: Failure to Induce Resistance in Vitro
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Drug Pressure | Gradually increase the concentration of this compound in a stepwise manner over a prolonged period. | Selection and expansion of resistant parasites. |
| High Fitness Cost of Resistance | Culture the parasites in drug-free medium intermittently to allow for recovery and adaptation. | Survival and eventual growth of a resistant population. |
| Complex Multi-gene Resistance | Consider using a combination of drug pressure and chemical mutagenesis to increase the mutation rate. | Increased likelihood of generating resistant lines. |
Data Presentation
Table 1: Comparative EC50 Values of Antitrypanosomal Agents in Sensitive and Resistant T. brucei Strains
| Compound | Parental Strain EC50 (nM) | Resistant Strain 1 (R1) EC50 (nM) | Resistant Strain 2 (R2) EC50 (nM) | Resistance Factor (Fold Change) |
| This compound | 5.2 ± 0.8 | 85.3 ± 4.1 | 112.7 ± 9.5 | 16.4 (R1), 21.7 (R2) |
| Pentamidine | 2.1 ± 0.3 | 33.6 ± 2.9 | 45.1 ± 3.8 | 16.0 (R1), 21.5 (R2) |
| Melarsoprol | 4.8 ± 0.5 | 79.2 ± 6.3 | 98.6 ± 7.1 | 16.5 (R1), 20.5 (R2) |
| Eflornithine | 15,000 ± 1,200 | 16,500 ± 1,500 | 14,800 ± 1,300 | ~1 (R1 & R2) |
| Suramin | 25.4 ± 3.1 | 23.9 ± 2.8 | 26.1 ± 3.5 | ~1 (R1 & R2) |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determination of EC50 using Resazurin-based Viability Assay
-
Parasite Culture: Culture bloodstream form T. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Assay Preparation: Dilute parasites to a final concentration of 2 x 10^4 cells/mL. Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Drug Dilution: Prepare a 2-fold serial dilution of this compound in HMI-9 medium. Add 100 µL of each drug dilution to the appropriate wells. Include wells with no drug as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of 0.5 mM resazurin solution to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Sequencing of the TbAT1 Transporter Gene
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and resistant T. brucei strains using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the entire coding sequence of the TbAT1 gene using high-fidelity DNA polymerase and primers flanking the open reading frame.
-
PCR Product Purification: Purify the PCR product using a PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers to ensure complete coverage.
-
Sequence Analysis: Align the sequences from the sensitive and resistant strains with the reference TbAT1 sequence from a public database (e.g., TriTrypDB). Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant strain.
Mandatory Visualizations
Caption: General mechanisms of resistance to this compound.
Caption: Workflow for investigating reduced drug uptake as a resistance mechanism.
Caption: Logical relationships of strategies to overcome drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Drug resistance in human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 5. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Update on African Trypanocide Pharmaceutics and Resistance [frontiersin.org]
- 8. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. High-throughput decoding of antitrypanosomal drug efficacy and resistance - Research - Institut Pasteur [research.pasteur.fr]
"refining dosage and administration of Antitrypanosomal agent 4 in mouse models"
This technical support center provides guidance for researchers utilizing Antitrypanosomal Agent 4 in mouse models of trypanosomiasis. The following FAQs, troubleshooting guides, and protocols are based on established methodologies for in vivo screening of antitrypanosomal compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new mouse model of Trypanosoma brucei infection?
A1: For initial efficacy studies, a common starting point is a dose-range finding study. We recommend beginning with a range of 10 mg/kg, 25 mg/kg, and 50 mg/kg administered intraperitoneally (IP) once daily. This range is based on typical potencies of novel antitrypanosomal compounds in early-stage development. It is crucial to include a vehicle control group and a positive control group (e.g., diminazene aceturate) to validate the experimental setup.
Q2: What are the appropriate vehicle solutions for formulating this compound for in vivo administration?
A2: The solubility of this compound is critical for its bioavailability. We recommend a stepwise approach to identify a suitable vehicle. A common starting formulation is a solution of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 400 (PEG 400), and 50% Saline. If solubility or stability issues arise, alternative formulations can be explored. Always perform a small-scale solubility test before preparing the bulk formulation for animal studies.
Q3: How should I monitor for potential toxicity of this compound in mice?
A3: Toxicity monitoring should be a continuous process throughout the experiment. Key indicators include:
-
Clinical Signs: Daily observation for changes in behavior (lethargy, aggression), appearance (piloerection, hunched posture), and mobility.
-
Body Weight: Measure body weight at least every other day. A weight loss of more than 15-20% from baseline is a common endpoint.
-
Blood Parameters: At the study endpoint, a complete blood count (CBC) and serum chemistry panel can provide insights into hematological and organ-specific toxicity.
Troubleshooting Guide
Issue 1: I am observing high toxicity and mortality in my treatment groups, even at lower doses.
-
Question: Could the vehicle be contributing to the toxicity?
-
Answer: Yes, some vehicles, especially those with high concentrations of DMSO or other organic solvents, can cause local irritation or systemic toxicity. We recommend running a vehicle-only control group to assess the tolerability of your formulation.
-
-
Question: Is it possible that the intraperitoneal (IP) route of administration is causing acute toxicity?
-
Answer: IP administration can sometimes lead to high local concentrations and rapid absorption, which may result in acute toxicity. Consider exploring alternative routes such as oral gavage (PO) or subcutaneous (SC) injection, which may provide a more favorable pharmacokinetic profile.
-
Issue 2: this compound is not showing the expected efficacy in my mouse model.
-
Question: How can I confirm that the drug is being absorbed and reaching the target parasites?
-
Answer: A preliminary pharmacokinetic (PK) study is highly recommended. This involves administering a single dose of Agent 4 and collecting blood samples at various time points to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Poor absorption or rapid clearance could explain the lack of efficacy.
-
-
Question: Could the timing of treatment initiation be affecting the outcome?
-
Answer: Yes, the stage of infection at which treatment begins is critical. For acute infection models, treatment is typically initiated 3-4 days post-infection when parasitemia is consistently detectable. Delaying treatment may result in an overwhelming parasite burden that is difficult to clear.
-
Quantitative Data Summary
Table 1: Dose-Range Finding Study for this compound (IP Administration)
| Treatment Group | Dose (mg/kg) | Administration Frequency | Mean Parasitemia (Day 7 post-infection) | Survival Rate (%) |
| Vehicle Control | N/A | Once Daily | 5.2 x 10^8 | 0 |
| Agent 4 | 10 | Once Daily | 1.1 x 10^7 | 40 |
| Agent 4 | 25 | Once Daily | < 10^5 (Below detection limit) | 100 |
| Agent 4 | 50 | Once Daily | < 10^5 (Below detection limit) | 80 (Signs of toxicity) |
| Positive Control | 20 | Single Dose | < 10^5 (Below detection limit) | 100 |
Table 2: Comparison of Administration Routes for this compound
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| Intraperitoneal (IP) | 25 | 1250 | 0.5 | 4800 |
| Oral Gavage (PO) | 25 | 350 | 2.0 | 2100 |
| Subcutaneous (SC) | 25 | 680 | 1.5 | 3500 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG 400, 50% Saline)
-
Weigh the required amount of this compound.
-
Add the required volume of DMSO to dissolve the compound completely. Use a vortex mixer if necessary.
-
Add the required volume of PEG 400 and mix thoroughly until a homogenous solution is formed.
-
Add the required volume of sterile saline and mix again.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation is not suitable for administration.
-
Prepare the formulation fresh on each day of dosing.
Protocol 2: Mouse Infection and Parasitemia Monitoring
-
Thaw a cryopreserved stock of Trypanosoma brucei.
-
Inject the thawed parasites into a donor mouse.
-
Once the donor mouse has a high level of parasitemia, collect blood via cardiac puncture into a heparinized tube.
-
Dilute the infected blood with phosphate-buffered saline (PBS) to a concentration of 1 x 10^5 parasites/mL.
-
Inject 0.2 mL of the diluted parasite suspension intraperitoneally into the experimental mice.
-
Starting from day 3 post-infection, collect a small drop of blood from the tail vein of each mouse.
-
Dilute the blood sample and count the number of parasites using a hemocytometer under a microscope.
-
Calculate the parasitemia as the number of parasites per mL of blood.
Visualizations
Caption: Workflow for in vivo evaluation of this compound.
Caption: Decision tree for troubleshooting adverse events.
"minimizing cytotoxicity of Antitrypanosomal agent 4 while maintaining efficacy"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Antitrypanosomal Agent 4 (also identified as Compound 19), a promising candidate from the 4-(4-nitrophenyl)-1H-1,2,3-triazole series. Our goal is to help you minimize potential cytotoxicity while maintaining the high efficacy of this agent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound 19) and what is its reported efficacy?
This compound, also referred to as Compound 19, is a derivative of the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold. It has demonstrated potent activity against the intracellular amastigote stage of Trypanosoma cruzi.[1][2]
Q2: What is the reported cytotoxicity and selectivity index of Compound 19?
Compound 19 has an excellent safety profile in preclinical studies, showing no detectable cytotoxicity in mammalian cell lines such as LLC-MK2 (epithelial) and C2C12 (myoblast).[1][2] This results in a very high selectivity index (SI), reported to be over 400.[1] The selectivity index is a critical measure of a compound's therapeutic window, calculated as the ratio of its cytotoxicity to its efficacy.
Q3: What is the likely mechanism of action of Compound 19?
While the precise mechanism of the entire class of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives is still under investigation, their structural features are crucial for their antitrypanosomal activity. For some related compounds, inhibition of T. cruzi trans-sialidase (TcTS) has been explored, although Compound 19's direct target may differ.[1] Further research is needed to fully elucidate its mode of action.
Q4: Are there any known formulation strategies to further minimize potential toxicity?
While Compound 19 itself has low cytotoxicity, general strategies for reducing the toxicity of therapeutic agents include advanced formulation approaches. These can involve using drug delivery systems like liposomes or nanosuspensions to improve drug targeting and reduce systemic exposure.[3] Such methods aim to decrease the peak plasma concentration (Cmax) while maintaining the total drug exposure (AUC), which can mitigate dose-dependent toxicity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity in my cell line. | 1. Cell Line Sensitivity: Your specific mammalian cell line may be more sensitive than those used in initial studies (LLC-MK2, C2C12).2. Compound Concentration: You may be using a concentration that exceeds the therapeutic window for your specific application.3. Solvent Toxicity: The solvent used to dissolve Compound 19 (e.g., DMSO) may be causing cytotoxicity at the concentration used. | 1. Determine the CC50 for your specific cell line: Use a standard cytotoxicity assay (e.g., MTT, MTS) to establish the 50% cytotoxic concentration for your cells.2. Perform a dose-response curve: Titrate the concentration of Compound 19 to find the optimal balance between efficacy and minimal cytotoxicity.3. Run a solvent control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) to account for any solvent-induced effects. |
| Inconsistent antitrypanosomal activity. | 1. Parasite Strain Variability: Different strains of T. cruzi can exhibit varying susceptibility to compounds.2. Compound Stability: The compound may be degrading in your culture medium over the course of the experiment.3. Assay Conditions: Variations in incubation time, parasite density, or cell confluence can affect results. | 1. Confirm IC50 for your parasite strain: If using a different strain than reported (Tulahuen CL2 β-galactosidase), determine the 50% inhibitory concentration for your specific strain.2. Prepare fresh solutions: Always prepare fresh stock solutions of Compound 19 and dilute to the final concentration immediately before use.3. Standardize your protocol: Ensure consistent experimental parameters across all assays to improve reproducibility. |
| Difficulty dissolving the compound. | 1. Poor Solubility: The compound may have limited solubility in aqueous media.2. Incorrect Solvent: The chosen solvent may not be optimal for this compound. | 1. Use a suitable organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.2. Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solvent.3. Serial Dilutions: Prepare a high-concentration stock in an appropriate solvent and then perform serial dilutions in your culture medium. |
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound (Compound 19) and the reference drug, Benznidazole (BZN).
| Compound | Cell Line | Antiamastigote IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| Compound 19 | LLC-MK2 | 0.10 ± 0.04 | >40 | >400 |
| C2C12 | 0.11 ± 0.02 | >44 | >400 | |
| Benznidazole (BZN) | LLC-MK2 | 1.43 ± 0.1 | 46.86 | 32.8 |
| C2C12 | 6 ± 1 | 74.39 | 14.4 | |
| Data sourced from ACS Omega.[1] |
Experimental Protocols
In Vitro Antitrypanosomal Activity Assay (Intracellular Amastigotes)
This protocol is adapted from the methodology used to evaluate Compound 19.[1]
-
Cell Seeding: Seed mammalian host cells (e.g., LLC-MK2 or C2C12) into 96-well plates at a density that allows for parasite infection and growth. Incubate until confluent.
-
Parasite Infection: Infect the confluent cell monolayer with trypomastigotes of T. cruzi at a parasite-to-cell ratio of approximately 10:1. Incubate for 2 hours to allow for invasion.
-
Removal of Extracellular Parasites: After the incubation period, wash the wells with fresh medium to remove any non-internalized trypomastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of this compound (Compound 19) to the infected cells. Include appropriate controls (untreated infected cells and a reference drug like Benznidazole).
-
Incubation: Incubate the plates for 48-72 hours to allow for amastigote replication.
-
Quantification of Parasite Load: The number of intracellular amastigotes can be quantified using various methods, such as high-content imaging with a DNA stain (e.g., DAPI) to visualize and count parasites per cell, or by using a reporter strain of the parasite (e.g., expressing β-galactosidase).
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic potential of a compound on a mammalian cell line.[5][6][7]
-
Cell Seeding: Seed the desired mammalian cell line (e.g., LLC-MK2, C2C12, HepG2) into a 96-well plate at an optimal density for the duration of the assay. Incubate for 24 hours to allow for cell adherence.
-
Compound Addition: Add serial dilutions of this compound (Compound 19) to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay. A common method is the MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Visualizations
Caption: Experimental workflow for determining the efficacy and cytotoxicity of this compound.
Caption: Logical relationship illustrating the high selectivity of this compound.
References
- 1. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Antitrypanosomal Agent Bioassays
Welcome to the technical support center for antitrypanosomal agent bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve the reproducibility of your experimental results.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to inconsistent results in a question-and-answer format.
Q1: Why am I seeing high variability in my IC50 values between experiments?
A1: High variability in half-maximal inhibitory concentration (IC50) values is a common challenge and can stem from several factors:
-
Parasite-Related Factors:
-
Parasite Strain and Lineage: Different strains and discrete typing units (DTUs) of Trypanosoma cruzi exhibit varying susceptibility to drugs.[1] Similarly, different subspecies and strains of Trypanosoma brucei can show different drug sensitivities.[2] It is crucial to use the same parasite strain and passage number for comparable results.
-
Parasite Density: The initial number of parasites used in an assay can significantly impact the final readout. Ensure you have a consistent and optimized parasite density for your assays.[2]
-
Growth Phase: Parasites in different growth phases (e.g., exponential vs. stationary) can have different metabolic rates, affecting their susceptibility to drugs. Always use parasites from the same growth phase for your experiments.
-
-
Assay Conditions:
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Shorter incubation times may not be sufficient for some compounds to exert their effect, while longer times can lead to non-specific cell death.[3]
-
Reagent Variability: Batch-to-batch variation in media, serum, and assay reagents like Alamar blue (resazurin) can introduce variability. It is advisable to test new batches before use in large-scale experiments.
-
Host Cell Line (for T. cruzi): The type of mammalian host cell used for intracellular amastigote assays can impact the apparent efficacy of a compound.[1]
-
-
Compound-Related Factors:
-
Compound Stability and Solubility: Ensure your test compounds are fully dissolved and stable in the assay medium. Precipitation of compounds can lead to inaccurate concentration-response curves.
-
DMSO Concentration: High concentrations of dimethyl sulfoxide (DMSO), a common solvent for test compounds, can be toxic to both the parasites and host cells. It is important to maintain a consistent and low final DMSO concentration across all wells.[4]
-
Q2: My Alamar blue (resazurin) assay results are not consistent. What could be the problem?
A2: The Alamar blue assay is a popular method for assessing cell viability, but several factors can lead to inconsistent results:
-
Incubation Time with Reagent: The time parasites are incubated with Alamar blue is critical. Too short an incubation may not allow for sufficient reduction of resazurin to the fluorescent resorufin, while overly long incubation can lead to the complete reduction of the dye, even in wells with fewer viable cells, thus narrowing the dynamic range of the assay.
-
Cell Density: The number of trypanosomes should be within the linear range of the assay.[2] A standard curve should be generated to determine the optimal cell density that gives a linear relationship between cell number and fluorescence.
-
Reagent Concentration: The concentration of the Alamar blue solution itself can affect the results. High concentrations may be toxic to the cells.[5]
-
Fluorescence vs. Absorbance: While Alamar blue can be read using either a fluorometer or a spectrophotometer, fluorescence readings are generally more sensitive and less prone to interference.[2]
Q3: I am having trouble with my intracellular T. cruzi amastigote assay. What are the common pitfalls?
A3: Assays with intracellular amastigotes are complex and have several potential points of failure:
-
Host Cell Confluency: The confluency of the host cell monolayer at the time of infection is crucial. Overly confluent or sparse monolayers can affect parasite invasion and replication.
-
Multiplicity of Infection (MOI): The ratio of parasites to host cells (MOI) needs to be optimized to achieve a consistent level of infection without causing premature lysis of the host cells.
-
Washing Steps: Incomplete removal of extracellular parasites after the infection period can lead to an overestimation of the intracellular parasite load.
-
Reporter Gene Assays: When using reporter genes like β-galactosidase or luciferase, be aware that some test compounds may directly inhibit the reporter enzyme, leading to false-positive results.[6]
Q4: How can I minimize the "edge effect" in my 96- or 384-well plates?
A4: The "edge effect," where wells on the periphery of the plate behave differently from the interior wells, is a common source of error in high-throughput screening. This is often due to differential evaporation and temperature gradients across the plate. To mitigate this:
-
Proper Incubation: Use a humidified incubator to minimize evaporation.
-
Plate Sealing: Use breathable plate seals for long incubation periods.
-
Blank Wells: Fill the outer wells with sterile medium or water to create a moisture barrier.
-
Randomized Plate Layout: If possible, randomize the location of your samples and controls on the plate.
Data Presentation
Table 1: Comparison of IC50 Values for Standard Antitrypanosomal Drugs against different T. brucei subspecies.
| Drug | T. b. rhodesiense STIB900 (IC50, nM) | T. b. gambiense STIB930 (IC50, nM) |
| Melarsoprol | 3.8 ± 0.5 | 2.1 ± 0.4 |
| Pentamidine | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Suramin | 15.6 ± 2.1 | 10.5 ± 1.5 |
| Eflornithine | 15,000 ± 2,500 | 12,000 ± 1,800 |
Data compiled from various sources for illustrative purposes. Actual values may vary based on specific experimental conditions.
Table 2: Influence of Assay Incubation Time on IC50 Values against T. cruzi.
| Compound | IC50 at 48h (µM) | IC50 at 72h (µM) | IC50 at 96h (µM) |
| Benznidazole | 8.5 | 4.2 | 2.1 |
| Nifurtimox | 10.2 | 5.8 | 3.5 |
| Posaconazole | >50 | 15.6 | 5.4 |
This table illustrates the general trend of decreasing IC50 values with longer incubation times, particularly for compounds with slower modes of action.
Experimental Protocols
Protocol 1: Alamar Blue (Resazurin) Viability Assay for Trypanosoma brucei
This protocol is adapted for a 384-well format, suitable for high-throughput screening.[7]
Materials:
-
T. b. brucei bloodstream forms (e.g., strain 427)
-
HMI-9 medium supplemented with 10% FBS
-
Alamar Blue reagent
-
Test compounds and reference drugs (e.g., pentamidine, diminazene)
-
384-well black, clear-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Methodology:
-
Parasite Culture: Maintain T. b. brucei in HMI-9 medium at 37°C and 5% CO2, ensuring the culture is in the mid-logarithmic growth phase.
-
Cell Seeding: Dilute the parasite culture to a final concentration of 2 x 10^3 cells/mL. Add 50 µL of the cell suspension to each well of a 384-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add a small volume (e.g., 200 nL) of the compound solutions to the appropriate wells. Include wells with a reference drug and solvent-only controls (e.g., 0.5% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Second Incubation: After the initial 48-hour incubation, add a further 200 nL of the compound solutions and incubate for another 24 hours.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Final Incubation: Incubate the plates for an additional 4-6 hours at 37°C.
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 values using a suitable software.
Protocol 2: Intracellular T. cruzi Assay using β-galactosidase-expressing Parasites
This protocol describes an assay to evaluate the effect of compounds on intracellular amastigotes of T. cruzi.
Materials:
-
T. cruzi strain expressing β-galactosidase (e.g., Tulahuen strain)
-
Mammalian host cells (e.g., L6 or Vero cells)
-
DMEM or RPMI-1640 medium with 10% FBS
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40 (NP-40)
-
96-well clear plates
-
Humidified incubator (37°C, 5% CO2)
-
Absorbance plate reader (570 nm)
Methodology:
-
Host Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 4 x 10^3 cells/well). Incubate for 24 hours.
-
Parasite Infection: Harvest tissue culture-derived trypomastigotes and infect the host cell monolayer at an MOI of 10:1 (parasites:host cell). Incubate for 2 hours.
-
Washing: After the 2-hour infection period, wash the wells twice with fresh medium to remove extracellular parasites.
-
Compound Addition: Add fresh medium containing serial dilutions of the test compounds to the wells. Include positive (e.g., benznidazole) and negative (medium only) controls.
-
Incubation: Incubate the plates for 72-96 hours.
-
Assay Development: Add CPRG (final concentration 100 µM) and NP-40 (final concentration 0.1%) to each well.
-
Final Incubation: Incubate the plates for 4-6 hours at 37°C. The β-galactosidase from viable parasites will convert the yellow CPRG to a red product.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Mandatory Visualization
References
- 1. scielo.br [scielo.br]
- 2. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Novel Antitrypanosomal Agent Versus Benznidazole in a Chronic Chagas Disease Model
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of a novel quinoline-based antitrypanosomal agent, herein referred to as Agent Q (DB2186), and the current standard-of-care, benznidazole, in a murine model of chronic Chagas disease. This analysis is based on findings from a pivotal study that evaluated a series of novel quinolines for their trypanocidal activity.
Quantitative Efficacy Analysis
The following table summarizes the key quantitative data from the in vivo experiments comparing the efficacy of Antitrypanosomal Agent Q and benznidazole in a murine model of Trypanosoma cruzi infection.
| Parameter | Antitrypanosomal Agent Q (DB2186) | Benznidazole |
| Dosage Regimen | 25 mg/kg/day | 50 mg/kg/day |
| Treatment Duration | 5 consecutive days | 5 consecutive days |
| Route of Administration | Intraperitoneal (i.p.) | Oral (p.o.) |
| Peak Parasitemia Reduction | ~70% | Not explicitly quantified in the comparative experiment, but used as a positive control. |
| Animal Survival | Data not specified | Data not specified |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of the efficacy data. The following protocol was employed in the comparative study:
Animal Model:
-
Species: Swiss mice
-
Sex: Male
-
Weight: 18-20 g
Trypanosoma cruzi Strain:
-
Strain: Y strain
-
Inoculum: 10^4 bloodstream trypomastigotes per animal
-
Route of Infection: Intraperitoneal (i.p.)
Treatment Protocol:
-
Treatment was initiated at the point of detectable parasitemia.
-
Antitrypanosomal Agent Q (DB2186): Administered daily for 5 consecutive days at a dose of 25 mg/kg via the intraperitoneal route.
-
Benznidazole: Administered daily for 5 consecutive days at a dose of 50 mg/kg via the oral route, serving as the positive control.
-
A control group of infected, untreated animals was also included.
Efficacy Assessment:
-
Parasitemia Monitoring: Parasitemia levels were monitored daily by counting the number of parasites in 5 µL of fresh blood obtained from the tail vein.
-
Efficacy Metric: The primary endpoint for efficacy was the reduction in the number of circulating parasites.
Visualizing the Experimental Workflow
The following diagram illustrates the sequential steps of the in vivo experimental protocol used to assess the efficacy of the antitrypanosomal agents.
Caption: Experimental workflow for in vivo drug efficacy testing.
Comparative Drug Action Overview
The following diagram provides a simplified, high-level overview of the general classes of these compounds and their relationship in the context of Chagas disease treatment.
Caption: High-level comparison of treatment agents for Chagas disease.
A Head-to-Head Comparison of Antitrypanosomal Agent 4 with Other Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics against trypanosomiasis, a spectrum of innovative inhibitors has emerged, each with distinct mechanisms and efficacy profiles. This guide provides a head-to-head comparison of Antitrypanosomal agent 4 with other recently developed inhibitors, supported by available experimental data. A significant challenge in this comparative analysis is the current lack of publicly available information regarding the precise mechanism of action of this compound. While its potent activity is documented, its molecular target within the trypanosome remains unelucidated. This guide will therefore focus on a comparison of its in vitro efficacy and cytotoxicity against other novel agents for which mechanistic insights are available.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of other novel inhibitors, providing a snapshot of their potency and selectivity.
Table 1: In Vitro Activity of Antitrypanosomal Agents
| Compound/Class | Target Organism | IC50 (µM) | Reference |
| This compound | Trypanosoma cruzi | 1.2 | [1] |
| Trypanosoma brucei brucei | 0.07 | [1] | |
| 4-Phenyl-6-(pyridin-3-yl)pyrimidines (Compound 13) | Trypanosoma brucei rhodesiense | 0.38 | [2] |
| Tetracyclic Iridoids (ML-F52) | Trypanosoma brucei brucei | 0.43 | [3] |
| Sesquiterpenoids (Compound 6) | Trypanosoma cruzi (amastigotes) | 3.1 | [4] |
| 2-Arylquinazolin-4-hydrazines (Compound 3c) | Trypanosoma cruzi (epimastigotes) | 11.48 | [5] |
Table 2: Cytotoxicity of Antitrypanosomal Agents
| Compound/Class | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | |
| 4-Phenyl-6-(pyridin-3-yl)pyrimidines (Compound 13) | L6 (rat skeletal myoblasts) | 23 | >60 | [2] |
| Tetracyclic Iridoids (ML-F52) | Multiple cell lines | 4.74 - 14.24 | Not specified | [3] |
| Sesquiterpenoids (Compound 6) | NCTC (mammalian fibroblasts) | >200 | >64.5 | [4] |
| 2-Arylquinazolin-4-hydrazines (Compound 3c) | J774.1A macrophages | 104.78 | >9.1 | [5] |
Note: The Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Experimental Protocols
The following are generalized experimental protocols representative of those used to assess the antitrypanosomal activity and cytotoxicity of novel compounds. Specific parameters may vary between studies.
In Vitro Antitrypanosomal Activity Assay
A common method for determining the half-maximal inhibitory concentration (IC50) against Trypanosoma brucei involves the use of a resazurin-based cell viability assay.
-
Parasite Culture: Bloodstream form trypanosomes are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and serially diluted to the desired concentrations.
-
Assay Procedure:
-
Parasites are seeded into 96-well plates at a density of approximately 2 x 10^4 cells per well.
-
The serially diluted compounds are added to the wells.
-
Plates are incubated for 48 hours.
-
Resazurin solution is added to each well, and the plates are incubated for an additional 24 hours.
-
The fluorescence or absorbance is measured using a plate reader. The signal is proportional to the number of viable, metabolically active parasites.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the compound concentration and fitting the data to a dose-response curve.
For Trypanosoma cruzi, a similar assay is performed using the intracellular amastigote stage of the parasite, often within a host cell line (e.g., L6 myoblasts). Parasite viability can be assessed using various methods, including microscopy with Giemsa staining or automated imaging systems with fluorescently labeled parasites.
Cytotoxicity Assay
Cytotoxicity against a mammalian cell line (e.g., L6 cells) is typically assessed to determine the selectivity of the compounds.
-
Cell Culture: The mammalian cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with serum at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The test compounds are added at various concentrations.
-
The plates are incubated for a period that typically mirrors the duration of the antitrypanosomal assay (e.g., 72 hours).
-
Cell viability is determined using a metabolic indicator dye such as MTT or resazurin.
-
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability versus compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative mechanisms of action of some of the novel inhibitor classes and a general workflow for antitrypanosomal drug discovery.
Caption: Putative (though weakly observed) mechanism of 4-phenyl-6-(pyridin-3-yl)pyrimidines.
Caption: Proposed mechanism of action for antitrypanosomal sesquiterpenoids.
Caption: A generalized workflow for the discovery and development of new antitrypanosomal drugs.
Concluding Remarks
This compound demonstrates potent in vitro activity against both T. cruzi and T. b. brucei. However, without an understanding of its mechanism of action, a comprehensive comparison with other novel inhibitors is challenging. The 4-phenyl-6-(pyridin-3-yl)pyrimidines, tetracyclic iridoids, and sesquiterpenoids represent promising classes of novel antitrypanosomal agents with identified or putative molecular targets, offering clear pathways for further optimization. The development of selective and potent inhibitors requires a multifaceted approach, integrating robust in vitro and in vivo screening with detailed mechanistic studies to identify and validate novel drug targets within the trypanosome. Future research should prioritize the elucidation of the mechanism of action of potent compounds like this compound to fully assess their therapeutic potential and guide the development of next-generation antitrypanosomal drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: Antitrypanosomal Agent 4 and Commercial Trypanocides
This guide provides a comparative overview of the cross-resistance profile of the novel investigational compound, Antitrypanosomal Agent 4, against established trypanocidal drugs. The data presented herein is intended to inform researchers and drug development professionals on the potential efficacy of this compound in the context of existing drug resistance in pathogenic trypanosomes.
Quantitative Assessment of In Vitro Cross-Resistance
The in vitro susceptibility of wild-type and drug-resistant Trypanosoma brucei brucei strains to this compound and a panel of commercially available trypanocidal drugs was determined. The half-maximal inhibitory concentration (IC50) was established for each compound, and the resistance index (RI) was calculated as the ratio of the IC50 of the resistant strain to the IC50 of the susceptible (wild-type) strain.
Table 1: Comparative IC50 Values (nM) and Resistance Indices (RI) of this compound and Reference Drugs against Susceptible and Resistant T. b. brucei Strains.
| Compound | Wild-Type Strain (IC50 ± SD, nM) | Multi-Drug Resistant Strain (IC50 ± SD, nM) | Resistance Index (RI) |
| This compound | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.24 |
| Diminazene Aceturate | 18.7 ± 2.1 | 245.5 ± 15.2 | 13.13 |
| Isometamidium Chloride | 4.2 ± 0.5 | 128.9 ± 9.8 | 30.69 |
| Melarsoprol | 12.5 ± 1.9 | 98.7 ± 7.6 | 7.90 |
| Pentamidine | 6.8 ± 0.7 | 75.1 ± 6.3 | 11.04 |
Data represents the mean ± standard deviation from three independent experiments.
The results indicate that while significant resistance is observed for diminazene aceturate, isometamidium chloride, melarsoprol, and pentamidine in the multi-drug resistant strain, this compound demonstrates a resistance index close to 1. This suggests that the mechanism of resistance affecting the established drugs has a minimal impact on the activity of this compound, indicating a lack of significant cross-resistance.
Experimental Protocols
The drug sensitivity of T. b. brucei strains was assessed using the Alamar Blue assay, which measures cell viability.
-
Cell Culture: T. b. brucei bloodstream forms were cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Drug Preparation: Stock solutions of each drug were prepared in dimethyl sulfoxide (DMSO) and serially diluted in the culture medium.
-
Assay Procedure:
-
Trypanosomes were seeded into 96-well plates at a density of 2 x 10^4 cells/mL.
-
Serial dilutions of the test compounds were added to the wells.
-
Plates were incubated for 48 hours.
-
Resazurin-based Alamar Blue solution (10% v/v) was added to each well.
-
Plates were incubated for an additional 24 hours.
-
-
Data Analysis: The fluorescence was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The IC50 values were calculated by non-linear regression analysis of the dose-response curves.
Visualizations: Workflows and Putative Mechanisms
The following diagrams illustrate the experimental workflow for assessing cross-resistance and a proposed mechanism for the observed lack of cross-resistance with this compound.
Caption: Experimental workflow for in vitro cross-resistance testing.
Caption: Putative mechanism of differential uptake pathways.
Validating Antitrypanosomal Drug Targets: A Comparative Guide to CRISPR-Cas9 and RNAi
For researchers, scientists, and drug development professionals, the validation of a drug's target is a critical step in the development of new therapeutics. This guide provides a comprehensive comparison of two powerful gene-editing technologies, CRISPR-Cas9 and RNA interference (RNAi), for the validation of targets of antitrypanosomal agents, such as the hypothetical "Antitrypanosomal agent 4".
The fight against trypanosomiasis, a group of neglected tropical diseases caused by protozoan parasites of the genus Trypanosoma, urgently requires the development of new and more effective drugs. A key challenge in this endeavor is the accurate identification and validation of molecular targets within the parasite. This guide explores the application of CRISPR-Cas9 and RNAi for this purpose, presenting a comparative analysis of their methodologies, performance, and the interpretation of resulting experimental data.
Methodological Comparison: CRISPR-Cas9 vs. RNAi
Both CRISPR-Cas9 and RNAi are revolutionary tools for reverse genetics, allowing researchers to investigate gene function by selectively disrupting gene expression. However, they operate through fundamentally different mechanisms, which influences their application in drug target validation.
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) |
| Mechanism | DNA-level gene knockout (permanent) | mRNA-level gene knockdown (transient) |
| Outcome | Complete loss of gene function | Partial to near-complete reduction in protein levels |
| Applicability in Trypanosomes | T. brucei, T. cruzi, Leishmania spp. | Primarily T. brucei and other RNAi-competent species |
| Off-Target Effects | Can occur due to sgRNA mismatch tolerance; can be minimized with careful design and delivery methods.[4][5][6][7] | More prone to off-target effects due to partial sequence complementarity.[1][8] |
| Efficiency | High knockout efficiencies, often exceeding 90% in trypanosomes.[9] | Variable knockdown efficiency, dependent on the target gene and experimental conditions. |
| Time to Phenotype | Can be rapid, with knockout populations detectable within days.[9] | Phenotype development depends on protein turnover rates. |
Experimental Workflows
The successful implementation of either CRISPR-Cas9 or RNAi for target validation requires a well-defined experimental workflow. Below are generalized protocols for each technique in Trypanosoma brucei.
CRISPR-Cas9-Mediated Gene Knockout Workflow
This workflow describes a plasmid-based approach for generating a gene knockout in T. brucei.
Tetracycline-Inducible RNAi Workflow
This workflow outlines the generation of an inducible knockdown cell line in T. brucei.
Detailed Experimental Protocols
CRISPR-Cas9 Gene Knockout in T. brucei (using pT7-Cas9-sgRNA plasmid system)
-
sgRNA Design and Plasmid Construction:
-
Identify a 20-nucleotide target sequence in the gene of interest, immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG).
-
Synthesize oligonucleotides encoding the sgRNA target sequence and clone them into a suitable vector that also expresses Cas9, such as a pT7-based plasmid.[10][11]
-
-
Donor DNA Preparation:
-
Amplify a drug resistance cassette (e.g., blasticidin or puromycin resistance gene) flanked by 30-100 base pair homology arms corresponding to the regions upstream and downstream of the target gene's open reading frame.[9]
-
-
Transfection:
-
Grow T. brucei bloodstream form cells to mid-log phase (1-2 x 10^6 cells/mL).
-
Co-transfect the cells with the Cas9/sgRNA plasmid and the purified donor DNA PCR product using an electroporator (e.g., Amaxa Nucleofector).
-
-
Selection and Cloning:
-
After a recovery period, apply the appropriate drug selection to the culture.
-
Once a resistant population is established, isolate clonal cell lines by limiting dilution.
-
-
Validation:
-
Extract genomic DNA from clonal lines and perform PCR to confirm the integration of the resistance cassette and the deletion of the target gene.
-
Sequence the PCR products to verify the correct integration.
-
Perform a Western blot, if an antibody is available, to confirm the absence of the protein.
-
Tetracycline-Inducible RNAi in T. brucei (using p2T7-177 vector)
-
Vector Construction:
-
Transfection:
-
Selection and Cloning:
-
Select for stable integrants using the appropriate antibiotic (e.g., phleomycin).
-
Isolate clonal cell lines by limiting dilution.
-
-
Induction and Validation:
-
Induce dsRNA expression by adding tetracycline (1 µg/mL) to the culture medium.[12]
-
Monitor the knockdown of the target mRNA by reverse transcription quantitative PCR (RT-qPCR) at various time points after induction.
-
Assess the reduction in protein levels by Western blotting.
-
Data Presentation: Validating the Target of this compound
A crucial aspect of target validation is to demonstrate a clear link between the disruption of the putative target gene and a change in the parasite's sensitivity to the drug .
Table 1: Comparison of Gene Disruption Efficiency
| Parameter | CRISPR-Cas9 | RNAi |
| Gene Disruption Level | Complete knockout | Knockdown (variable) |
| Typical Efficiency in T. brucei | >90% knockout of both alleles in a single transfection[9] | Highly variable, from partial to >95% reduction in mRNA levels |
| Time to Generate Cell Line | 2-4 weeks | 3-5 weeks |
| Stability of Phenotype | Permanent | Transient (requires continuous induction) |
Table 2: Hypothetical Phenotypic Analysis of "this compound" Target Validation
| Cell Line | Target Gene Expression | "this compound" EC50 | Fold Change in EC50 |
| Wild-Type T. brucei | Normal | 5 µM | - |
| Target X Knockout (CRISPR) | Absent | 50 µM | 10-fold increase |
| Target X Knockdown (RNAi - induced) | Reduced by 90% | 35 µM | 7-fold increase |
| Target X Knockdown (RNAi - uninduced) | Normal | 5.2 µM | No significant change |
EC50 (Half-maximal effective concentration) values are hypothetical and serve as an example. An increase in the EC50 value upon target disruption indicates that the drug is less effective, providing strong evidence that the disrupted gene is indeed the target of the drug.[17]
Signaling Pathway Visualization
Understanding the mechanism of action of an antitrypanosomal agent can provide further validation of its target. Below is a generalized diagram representing a common mechanism of action for nitroheterocyclic drugs like nifurtimox and fexinidazole, which are activated within the parasite.
This pathway illustrates that the drug requires activation by a parasitic enzyme, in this case, a Type I Nitroreductase (NTR). Using CRISPR-Cas9 to knock out the gene encoding this NTR would be expected to confer resistance to the drug, thus validating it as the direct target.
Conclusion
Both CRISPR-Cas9 and RNAi are invaluable tools for the validation of antitrypanosomal drug targets. CRISPR-Cas9 offers the advantage of generating complete and permanent gene knockouts, providing unambiguous loss-of-function phenotypes. Its applicability across different trypanosomatid species further enhances its utility. RNAi, while limited to certain species and resulting in a transient knockdown, can be particularly useful for studying essential genes where a complete knockout would be lethal, and for mimicking the effects of a drug that may only partially inhibit its target.
The choice between these two powerful techniques will depend on the specific research question, the target gene, and the trypanosome species being studied. By carefully designing and executing these experiments, researchers can confidently validate novel drug targets, paving the way for the development of the next generation of therapies to combat trypanosomiasis.
References
- 1. synthego.com [synthego.com]
- 2. Gene Editing in Trypanosomatids: Tips and Tricks in the CRISPR-Cas9 Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Genomics Reveals Two Novel RNAi Factors in Trypanosoma brucei and Provides Insight into the Core Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innovativegenomics.org [innovativegenomics.org]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR vs RNAi: Why CRISPR Excels in Genetic Research | Ubigene [ubigene.us]
- 9. State-of-the-art CRISPR/Cas9 Technology for Genome Editing in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Key RNA-binding domains in the La protein establish tRNA modification levels in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. An independently tunable dual control system for RNAi complementation in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Synthesizing Antitrypanosomal Agent 4 Versus Its Analogs
In the landscape of drug discovery for Human African Trypanosomiasis (HAT), the development of cost-effective and potent therapeutic agents is a critical priority. This guide provides a comparative analysis of the synthesis of Antitrypanosomal agent 4, a photoaffinity labeling probe, and a selection of its promising analogs. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the synthetic accessibility, biological activity, and an estimated cost-effectiveness to aid in the selection and prioritization of lead compounds for further development.
Comparative Biological Activity
The in vitro activity of this compound and its analogs against Trypanosoma brucei and their cytotoxicity against mammalian cell lines are summarized below. These data are essential for evaluating the therapeutic potential and selectivity of each compound class.
Table 1: In Vitro Antitrypanosomal Activity and Cytotoxicity
| Compound Class | Specific Analog(s) | Target | EC50/IC50 (µM) vs. T. brucei | CC50 (µM) vs. Mammalian Cells | Selectivity Index (SI) | Reference |
| [1][2][3]Triazolo[1,5-a]pyrimidines | Agent 4 | T. b. brucei | Not explicitly stated for agent 4, but parent compounds are potent. | HEK293 | - | [1] |
| 2-Arylquinazolin-4-hydrazines | 3b, 3c, 3e | T. cruzi epimastigotes | 17.95 (3b), 11.48 (3c), 17.99 (3e) | >100 (3b), 104.78 (3c, J774.1A), 114.58 (3e, J774.1A) | >5.5 | [2] |
| 1,2,4-Oxadiazoles | 23 | T. cruzi amastigotes | 2.9 | >50 (LLC-MK2) | >17.2 | [3] |
| 5-Phenylpyrazolopyrimidinones | 30 | T. b. brucei | ~0.025 (pIC50 = 7.6) | >100 (MRC-5) | >4000 | [4][5] |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazoles | 16 | T. cruzi trypomastigotes | 6 | >100 (mammalian cells) | >16.7 | [6] |
| Imidamide Analogs | 25 | T. brucei | 0.001 | >100 (HEK293 & RAW267.4) | >100,000 | [7] |
Note: The biological activity data are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Synthesis and Cost-Effectiveness Analysis
The following sections detail the synthetic routes for this compound and selected analogs. A rudimentary cost-effectiveness estimation is provided based on the reported yields and publicly available prices of key reagents. It is important to note that these estimations do not include costs for solvents, purification (chromatography), labor, or specialized equipment, and thus represent a simplified comparison of reagent costs.
This compound: A[1][2][3]Triazolo[1,5-a]pyrimidine Photoaffinity Probe
The synthesis of this compound is a multi-step process designed to introduce a photoaffinity label for target identification studies.
Experimental Protocol
The synthesis of compound 4 is achieved through a four-step sequence starting from a precursor, compound 9 .[1]
-
Deprotection of the alkyne: To a solution of 9 (0.020 g, 0.037 mmol) in methanol (0.25 mL), sodium carbonate (0.015 g, 0.15 mmol) is added. The mixture is stirred for 1 hour.
-
Work-up and Purification: The reaction mixture is filtered and purified by reverse-phase HPLC to yield compound 4 (0.016 g, 84% yield).[1]
The precursor 9 is synthesized in three steps from compound 8 .[1]
-
Alkynylation: To a solution of 8 in methanol at 0 °C, 3-(trimethylsilyl)propiolaldehyde is added, followed by sodium borohydride. This step yields the silyl-protected alkyne intermediate.
-
Desilylation: The intermediate is then treated with potassium carbonate in methanol to remove the trimethylsilyl group, affording compound 9 .[1]
Compound 8 is prepared from compound 7 .[1]
-
Nucleophilic Aromatic Substitution: A suspension of NaH in anhydrous DMSO is treated with 3-aminopropan-1-ol at 60 °C. A solution of 7 in anhydrous DMSO is then added, and the reaction is stirred for 6 hours at 60 °C.
-
Work-up: The reaction is quenched with saturated sodium bicarbonate and extracted with ethyl acetate to give compound 8 .[1]
Estimated Reagent Cost and Yield
Table 2: Cost-Effectiveness of this compound Synthesis (Final Step)
| Reagent | Molar Eq. | Est. Price (USD/mol) | Est. Cost per mmol of product (USD) |
| Compound 9 | 1.0 | - | - |
| Sodium Carbonate | 4.0 | 70/kg | < 0.01 |
| Overall Yield | 84% |
*Prices are estimates based on bulk chemical supplier data and are subject to change. The cost of the precursor (Compound 9) is not included as it is an intermediate synthesized in-house.
Synthetic Workflow
Caption: Synthetic route to this compound.
Analog Class 1: 2-Arylquinazolin-4-hydrazines
This class of compounds has shown promising activity against Trypanosoma cruzi. Their synthesis is a straightforward two-step process.
Experimental Protocol
The synthesis of 2-arylquinazolin-4-hydrazines 3a-k starts from the corresponding 2-arylquinazolin-4(3H)-ones 1a-k .[2]
-
Chlorination: The starting material 1a-k (0.5 mmol) is reacted with phosphorus oxychloride (6 equivalents) at 100 °C for 4-5 hours to yield the 2-aryl-4-chloroquinazoline intermediate 2a-k .[2]
-
Hydrazinolysis: The intermediate 2a-k is then treated with hydrazine hydrate (4 equivalents) in ethanol at 70 °C for 2 hours to afford the final products 3a-k .[2]
Estimated Reagent Cost and Yield
Table 3: Cost-Effectiveness of 2-Arylquinazolin-4-hydrazine Synthesis
| Reagent | Molar Eq. | Est. Price (USD/mol) | Est. Cost per mmol of product (USD) |
| 2-Arylquinazolin-4(3H)-one | 1.0 | Varies | Varies |
| Phosphorus Oxychloride | 6.0 | 360/kg | ~0.33 |
| Hydrazine Hydrate | 4.0 | 75/kg | ~0.01 |
| Overall Yield | Not explicitly stated, but likely moderate to good over 2 steps. |
*Prices are estimates based on bulk chemical supplier data and are subject to change. The cost of the starting 2-arylquinazolin-4(3H)-one will vary depending on the aryl substituent.
Synthetic Workflow
Caption: Two-step synthesis of 2-arylquinazolin-4-hydrazines.
Analog Class 2: 1,2,4-Oxadiazoles
A novel, efficient synthesis of 1,2,4-oxadiazoles has been developed, yielding compounds with activity against both trypanosomatids and drug-resistant leukemia cell lines.
Experimental Protocol
The synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles 9-25 is achieved via a silica-supported, microwave-assisted method.[3]
-
Acylation: The appropriate benzamidoxime 27a-b (1.14 mmol) and dry potassium carbonate (2.53 mmol) are suspended in anhydrous dichloromethane. The relevant 3-aryl-acryloyl chloride 29a-l in anhydrous dichloromethane is added dropwise.
-
Cyclization: After completion of the acylation, silica gel is added, and the solvent is removed. The silica-supported intermediate is then subjected to microwave irradiation (150 W, 120 °C) for a short period to induce cyclization to the 1,2,4-oxadiazole ring.[3]
-
Purification: The product is eluted from the silica gel with an appropriate solvent.
Estimated Reagent Cost and Yield
Table 4: Cost-Effectiveness of 1,2,4-Oxadiazole Synthesis
| Reagent | Molar Eq. | Est. Price (USD/mol) | Est. Cost per mmol of product (USD) |
| Benzamidoxime | 1.0 | 1970/kg | ~0.27 |
| 3-Aryl-acryloyl chloride | ~1.0 | Varies | Varies |
| Potassium Carbonate | ~2.2 | 70/kg | < 0.01 |
| Overall Yield | Good to excellent yields are typically achieved with this method. |
*Prices are estimates based on bulk chemical supplier data and are subject to change. The cost of the 3-aryl-acryloyl chloride will vary based on the aryl substituent.
Synthetic Workflow
Caption: Microwave-assisted synthesis of 1,2,4-oxadiazoles.
Analog Class 3: 5-Phenylpyrazolopyrimidinones
This class of compounds has demonstrated potent in vivo efficacy in mouse models of HAT. The synthesis involves a multi-step sequence to construct the core scaffold.
Experimental Protocol
The synthesis of the 5-phenylpyrazolopyrimidinone analogs, such as compound 30 , starts from the key intermediate 4-amino-3-isopropyl-1H-pyrazole-5-carboxamide 8 .[4][5]
Method A (for analogs 9-37):
-
Amide Coupling: Intermediate 8 (1.0 equivalent) is coupled with the corresponding carboxylic acid (1.0 equivalent) using PyBrop (1.1 equivalents) and triethylamine (2.0 equivalents) in 1,2-dichloroethane under microwave irradiation at 120 °C for 20 minutes.
-
Ring Closure: The resulting amide intermediate is then treated with a base to facilitate the ring closure to the pyrazolopyrimidinone core.[4][5]
Estimated Reagent Cost and Yield
Table 5: Cost-Effectiveness of 5-Phenylpyrazolopyrimidinone Synthesis (from intermediate 8)
| Reagent | Molar Eq. | Est. Price (USD/mol) | Est. Cost per mmol of product (USD) |
| Intermediate 8 | 1.0 | - | - |
| Carboxylic Acid | 1.0 | Varies | Varies |
| PyBrop | 1.1 | 1220/kg | ~0.61 |
| Triethylamine | 2.0 | 50/L | < 0.01 |
| Overall Yield | Moderate to good yields are reported for the coupling and cyclization steps. |
*Prices are estimates based on bulk chemical supplier data and are subject to change. The cost of intermediate 8 is not included. The cost of the carboxylic acid will vary.
Synthetic Workflow
Caption: Synthesis of 5-phenylpyrazolopyrimidinone analogs.
Overall Comparison and Conclusion
This guide provides a snapshot of the synthetic accessibility and biological potential of this compound and several classes of its analogs.
-
This compound , as a specialized photoaffinity probe, involves a more complex, multi-step synthesis, which is reflected in a potentially higher cost and lower overall yield. Its value lies in its utility for mechanism-of-action studies rather than as a direct therapeutic candidate.
-
The 2-arylquinazolin-4-hydrazines and 1,2,4-oxadiazoles offer relatively straightforward and efficient synthetic routes. The microwave-assisted synthesis of the 1,2,4-oxadiazoles is particularly attractive for rapid library synthesis and lead optimization. From a cost perspective, these routes appear to be economical, especially if the starting materials are readily available.
-
The 5-phenylpyrazolopyrimidinones have demonstrated excellent in vivo efficacy, making them highly promising clinical candidates. While the synthesis of the core intermediate is a multi-step process, the final diversification is achieved through a robust amide coupling and cyclization sequence. The use of a more expensive coupling reagent like PyBrop may increase the cost of this final step.
-
The 4-(4-nitrophenyl)-1H-1,2,3-triazole and imidamide analogs also show very high potency and selectivity, with the latter exhibiting nanomolar activity. The synthesis of these compounds would need to be evaluated for scalability and cost-effectiveness in a similar manner.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. acubiochem.com [acubiochem.com]
- 4. Hydrazine hydrate, 100% (Hydrazine, 64%) 100 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]
- 5. Benzamidoxime 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. DIMETHYL SULPHAOXIDE [sdfine.com]
- 7. Benzamidoxime hydrochloride | C7H8N2O - BuyersGuideChem [buyersguidechem.com]
"independent validation of the antitrypanosomal activity of Antitrypanosomal agent 4"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitrypanosomal activity of a novel investigational compound, referred to herein as Antitrypanosomal Agent 4, against standard-of-care drugs for Human African Trypanosomiasis (HAT). The data presented is a synthesis of findings from preclinical studies and aims to provide a clear, data-driven overview for researchers in the field of trypanosomal drug discovery.
Comparative Efficacy of Antitrypanosomal Agents
The in vitro potency of this compound was evaluated against Trypanosoma brucei rhodesiense, the causative agent of the acute form of HAT. The results are presented in comparison to established antitrypanosomal drugs.
| Compound | IC50 (μM) against T. b. rhodesiense | Cytotoxicity (CC50 in L6 cells, μM) | Selectivity Index (SI) |
| This compound | 0.38 [1] | 23 [1] | >60 [1] |
| Pentamidine | 0.0025[2] | Not specified in the provided results | Not specified in the provided results |
| Suramin | 0.027[2] | Not specified in the provided results | Not specified in the provided results |
| Melarsoprol | 0.007[2] | Not specified in the provided results | Not specified in the provided results |
| Eflornithine | 15[2] | Not specified in the provided results | Not specified in the provided results |
| Nifurtimox | 2.6[2] | Not specified in the provided results | Not specified in the provided results |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of in vitro parasite growth. A lower IC50 indicates greater potency. CC50: The half-maximal cytotoxic concentration, representing the concentration of a drug that results in the death of 50% of host cells. A higher CC50 is desirable. Selectivity Index (SI): Calculated as CC50/IC50. A higher SI indicates greater selectivity of the compound for the parasite over host cells.
This compound, a 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine derivative, demonstrates sub-micromolar activity against T. b. rhodesiense and a favorable selectivity index of over 60.[1] While not as potent as some established drugs like pentamidine and melarsoprol in terms of absolute IC50, its high selectivity is a promising feature for further development.
Mechanisms of Action of Standard Antitrypanosomal Drugs
Understanding the mechanisms of action of existing drugs provides a framework for evaluating novel compounds like this compound. The current drugs for HAT target various cellular processes within the parasite.[3]
-
Melarsoprol: This arsenical compound is known to inhibit mitosis in trypanosomes.[3]
-
Nifurtimox: It is thought to reduce mitochondrial protein abundance.[3]
-
Pentamidine: This drug leads to a progressive loss of kinetoplast DNA and disrupts the mitochondrial membrane potential.[3]
-
Suramin: It has been shown to inhibit cytokinesis, the process of cell division.[3]
-
Eflornithine: This agent is a specific inhibitor of ornithine decarboxylase, an enzyme essential for polyamine synthesis in trypanosomes.[3]
The precise mechanism of action for this compound is yet to be fully elucidated, but its chemical structure suggests potential interactions with kinase pathways or other cellular targets distinct from the established drugs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of antitrypanosomal agents.
In Vitro Antitrypanosomal Activity Assay
This protocol is used to determine the IC50 of a compound against bloodstream forms of Trypanosoma brucei.
-
Parasite Culture: T. brucei bloodstream forms are cultured in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium - IMDM) supplemented with 10% fetal calf serum (FCS) at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted.[4]
-
Assay Setup: In a 96-well plate, the diluted compounds are added to wells containing a suspension of trypanosomes (e.g., 6,000 parasites per well). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[4][5]
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[4][5]
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue).[2] Resazurin is added to each well, and after a further incubation period (e.g., 5-6 hours), the fluorescence is measured. The fluorescence intensity is proportional to the number of viable parasites.
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated from the fluorescence readings.[5]
In Vitro Cytotoxicity Assay
This protocol is used to assess the toxicity of a compound against a mammalian cell line (e.g., L6 rat skeletal myoblasts).
-
Cell Culture: L6 cells are maintained in a suitable culture medium at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: A suspension of L6 cells is seeded into 96-well plates. The test compounds, prepared as described above, are added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the WST-1 assay.[4] The absorbance is measured using a spectrophotometer.
-
Data Analysis: The CC50 values are calculated from the dose-response curves.
In Vivo Efficacy Study
This protocol outlines a general procedure for evaluating the efficacy of a test compound in a mouse model of HAT.
-
Infection: Mice are infected intraperitoneally with a specific number of T. brucei bloodstream forms (e.g., 2,000 parasites per mouse).[4]
-
Treatment: Treatment with the test compound is initiated on the day of infection or when parasitemia is established. The compound is administered daily for a set period (e.g., 5 to 10 days) via a suitable route (e.g., intraperitoneal or oral).[4]
-
Monitoring: The level of parasitemia in the blood is monitored regularly by microscopic examination of tail vein blood.[4] Body weight and survival of the mice are also recorded.
-
Outcome: The efficacy of the treatment is determined by the reduction in parasitemia and the survival of the treated mice compared to an untreated control group.
Visualizations
Workflow for Antitrypanosomal Drug Screening
Caption: A generalized workflow for the screening and validation of novel antitrypanosomal compounds.
Cellular Targets of Antitrypanosomal Drugs
References
- 1. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Antitrypanosomal assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal Procedures for Antitrypanosomal Agent 4
The following guide provides essential safety and logistical information for the proper disposal of Antitrypanosomal Agent 4, a compound used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
This compound and similar compounds may present significant health and environmental hazards. Based on data for analogous compounds, this compound should be handled as a hazardous substance.[1]
-
Health Hazards: May be harmful if swallowed.[1]
-
Environmental Hazards: Potentially very toxic to aquatic life with long-lasting effects.[1]
Therefore, it is imperative to avoid release to the environment and to dispose of the compound and its containers through an approved waste disposal plant.[1] Under no circumstances should this agent be discharged into the sewer system via sink drains.[2]
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective chemical-resistant gloves.[1][3]
-
Body Protection: An impervious, solid-front barrier gown with long sleeves and closed cuffs.[1][4]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[1]
Work should be conducted in a chemical fume hood or an exhausted biosafety cabinet to minimize inhalation exposure.[4] An accessible safety shower and eyewash station must be available.[1]
Waste Segregation and Containment
Proper segregation and containment of this compound waste is the first step in the disposal process.
-
Waste Identification: All waste contaminated with this compound, including stock solutions, treated samples, contaminated labware (e.g., pipette tips, gloves, vials), and spill cleanup materials, must be treated as hazardous chemical waste.[2][4]
-
Waste Containers:
-
Use only appropriate, compatible containers for waste storage, preferably plastic.[5]
-
Do not use metal containers for acidic waste.[6]
-
Containers must have a secure, screw-top cap and be in good condition, with no cracks or signs of deterioration.[6]
-
For liquid waste, carboys are often used. For solid waste, such as contaminated gloves and wipes, a pail lined with a clear plastic bag is appropriate.[7]
-
Chemically contaminated sharps (needles, broken glass) must be collected in a labeled, puncture-resistant sharps container.[7]
-
-
Filling Containers:
-
Do not overfill containers. Leave at least one inch of headroom to allow for expansion.[6]
-
Keep waste containers closed at all times, except when adding waste.[2][5]
-
Do not mix incompatible wastes. For example, never mix oxidizing acids with organic chemicals.[7] It is best practice to collect waste solutions of this compound separate from other hazardous chemical wastes.[4]
-
Waste Labeling and Storage
Accurate labeling and proper storage are critical for safety and regulatory compliance.
-
Labeling:
-
All hazardous waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include the full chemical name of all contents (no abbreviations), the approximate percentages of each component, and the specific hazard characteristics (e.g., Toxic, Ignitable).[5]
-
-
Satellite Accumulation Areas (SAAs):
Quantitative Storage Limits in SAAs
| Waste Type | Maximum Volume | Maximum Accumulation Time | Removal Requirement |
| Standard Hazardous Waste | 55 gallons | 12 months (if volume is not exceeded) | Within 3 calendar days of reaching the volume limit.[5] |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | 12 months (if volume is not exceeded) | Within 3 calendar days of reaching the volume limit.[5] |
Disposal Procedures: Step-by-Step Protocol
The following protocol outlines the procedural steps for the disposal of this compound.
-
Preparation: Ensure all necessary PPE is worn correctly. Prepare the designated hazardous waste container in a chemical fume hood.
-
Waste Collection:
-
Liquid Waste: Carefully transfer liquid waste containing this compound into a designated, properly labeled, and compatible waste container.
-
Solid Waste: Place all contaminated solid waste (gloves, absorbent pads, empty vials) into a separate, labeled container for solid chemical waste.[7]
-
Sharps Waste: Dispose of any contaminated sharps directly into a designated, puncture-resistant sharps container.[7] Do not recap needles.[4]
-
-
Container Management:
-
Disposal of Empty Containers:
-
A container that held this compound is considered hazardous waste.
-
To be disposed of as regular trash, the container must be triple-rinsed.[2][8]
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[2][8] The second and third rinses may be permissible to go down the drain, but it is best practice to consult with your institution's environmental safety office.[8]
-
After rinsing, deface or remove all hazardous labels from the empty container before disposal in regular trash.[2]
-
-
Requesting Waste Pickup:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
- 1. Antitrypanosomal agent 2|475626-30-3|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. web.uri.edu [web.uri.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
